molecular formula C43H55N4O10P B13713322 3'-O-MOE-5MeU-2'-phosphoramidite

3'-O-MOE-5MeU-2'-phosphoramidite

Cat. No.: B13713322
M. Wt: 818.9 g/mol
InChI Key: KEZSAZVVRSGBSV-KZQAAKLLSA-N
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Description

3'-O-MOE-5MeU-2'-phosphoramidite is a useful research compound. Its molecular formula is C43H55N4O10P and its molecular weight is 818.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-O-MOE-5MeU-2'-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-MOE-5MeU-2'-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H55N4O10P

Molecular Weight

818.9 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-39-38(53-26-25-50-6)37(56-41(39)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38-,39-,41-,58?/m1/s1

InChI Key

KEZSAZVVRSGBSV-KZQAAKLLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2'-O-Methoxyethyl-5-Methyluridine-3'-Phosphoramidite: A Cornerstone of Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The advent of chemically modified nucleotides has revolutionized the field of oligonucleotide-based therapeutics. Among the most impactful "second-generation" modifications is the 2'-O-methoxyethyl (2'-O-MOE) group, which imparts a unique combination of high binding affinity, exceptional nuclease resistance, and a favorable safety profile.[1][2][] This guide provides a comprehensive technical overview of 5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite, a critical building block for the synthesis of antisense oligonucleotides (ASOs) and other therapeutic nucleic acids. We will delve into its chemical structure, physicochemical properties, the specific roles of its constituent parts, and its application in solid-phase oligonucleotide synthesis, providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The Significance of 2'-O-MOE Modification in Modern Therapeutics

Unmodified oligonucleotides face significant hurdles as therapeutic agents, primarily due to their rapid degradation by cellular nucleases. The development of chemical modifications has been pivotal in overcoming these limitations. The 2'-O-methoxyethyl (2'-O-MOE) modification, along with others like 2'-O-methyl (2'-OMe) and 2'-Fluoro (2'-F), represents a major advancement in the field, leading to the development of several FDA-approved drugs.[4][5][6]

The 2'-O-MOE modification, in particular, offers a superior balance of properties:

  • Enhanced Nuclease Resistance: The bulky 2'-O-MOE group provides steric hindrance, effectively shielding the phosphodiester backbone from enzymatic degradation.[1][4]

  • High Binding Affinity: The modification pre-organizes the sugar pucker into a C3'-endo (RNA-like) conformation, which is optimal for binding to complementary RNA targets.[][4] This leads to more stable duplexes and increased potency.

  • Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-O-MOE oligonucleotides generally exhibit a more favorable toxicity profile.[7][8]

These attributes have made 2'-O-MOE a cornerstone of ASO technology, particularly in "gapmer" designs. These chimeric oligonucleotides feature a central DNA-like "gap" that supports RNase H-mediated cleavage of the target RNA, flanked by 2'-O-MOE "wings" that provide stability and affinity.[1][7][8] Several approved ASO drugs utilize this powerful chemistry.[4]

Section 2: Chemical Structure and Physicochemical Properties

The formal name for the topic chemical is (2R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite . This structure is optimized for efficient and controlled incorporation into a growing oligonucleotide chain via automated solid-phase synthesis.

Structural Diagram

G cluster_nucleobase 5-Methyluracil (Thymine) cluster_sugar 2'-O-MOE Ribose cluster_phosphoramidite 3'-Phosphoramidite cluster_dmt 5'-DMT Protecting Group n_base n1 N1 c2 C2=O n1->c2 s_c1 C1' n1->s_c1 Glycosidic Bond n3 N3-H c2->n3 c4 C4=O n3->c4 c5 C5 c4->c5 c6 C6-H c5->c6 me CH3 c5->me c6->n1 s_c2 C2' s_c1->s_c2 s_moe O-CH2-CH2-O-CH3 s_c2->s_moe s_c3 C3' s_c2->s_c3 s_c4 C4' s_c3->s_c4 p P s_c3->p Linkage s_o4 O4' s_c4->s_o4 s_c5 C5' s_c4->s_c5 s_o4->s_c1 p_oce O-CH2-CH2-CN p->p_oce p_n N(iPr)2 p->p_n s_o5 O5' s_c5->s_o5 dmt DMT s_o5->dmt caption Chemical Structure of 5'-DMT-2'-O-MOE-5-MeU-3'-phosphoramidite G start Start: Solid Support with free 5'-OH coupling 1. Coupling start->coupling Add 2'-O-MOE Amidite + Activator (e.g., DCI) capping 2. Capping coupling->capping Acetylate unreacted 5'-OH groups oxidation 3. Oxidation capping->oxidation Oxidize phosphite triester to stable phosphate triester detritylation 4. Detritylation oxidation->detritylation Remove 5'-DMT group with mild acid (e.g., TCA) end Elongated Chain (n+1 mer) with 5'-DMT detritylation->end end->coupling Repeat Cycle for next nucleotide caption Automated Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle for adding a monomer during synthesis.

Detailed Experimental Protocol

This protocol outlines the key steps for incorporating 2'-O-MOE phosphoramidites.

1. Reagent Preparation:

  • Phosphoramidite Solution: Dissolve the 2'-O-MOE-5MeU-3'-phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of high purity (<30 ppm water).

  • Activator Solution: Prepare a solution of a suitable activator, such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile (e.g., 0.25 M DCI). [9]DCI is often recommended for its high solubility and efficacy. [9] 2. Synthesis Cycle Parameters:

  • Detritylation: Use 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: This is the most critical step. A longer coupling time is generally required for the bulkier 2'-O-MOE amidites compared to standard DNA amidites.

    • Recommended Coupling Time: A 6-minute coupling time is a good starting point. [10][9]Some protocols may extend this to 15 minutes to ensure high efficiency. [11] * Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. [1]* Capping: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups. [1]* Oxidation: Use a standard iodine/water/pyridine solution to oxidize the unstable phosphite triester to the more stable phosphate triester.

3. Cleavage and Deprotection:

  • After synthesis completion, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.

  • Standard Reagent: A mixture of ammonium hydroxide and methylamine (AMA) at a 1:1 ratio is highly effective. [1]* Procedure: Heat the solid support with the AMA solution at 65°C for 10-15 minutes for rapid deprotection. [1]* Caution: If using base-protecting groups that are sensitive to methylamine, deprotection with concentrated ammonium hydroxide alone may be necessary. [1] 4. Purification and Analysis:

  • The crude oligonucleotide product should be purified, typically by reverse-phase HPLC.

  • Analysis of the final product for purity and identity is performed using techniques like HPLC and mass spectrometry. A successful synthesis will show a major peak corresponding to the full-length product. [9]

Synthesis Parameter Recommendations
ParameterRecommendationRationale / Source
Activator 4,5-Dicyanoimidazole (DCI)Less acidic, highly soluble, and effective for sterically hindered amidites. [9]
Amidite Conc. 0.1 M in AcetonitrileStandard concentration for most automated synthesizers.
Coupling Time 6 - 15 minutesThe bulky 2'-O-MOE group requires a longer reaction time to achieve >98% coupling efficiency. [10][9][11]
Deprotection AMA (1:1 NH4OH/MeNH2)Rapid and efficient removal of cyanoethyl and base protecting groups. [1]

Section 5: Impact on Oligonucleotide Properties and Therapeutic Success

The incorporation of 2'-O-MOE-5MeU provides a predictable and highly beneficial impact on the final oligonucleotide's properties.

  • Enhanced Binding Affinity (Tm): The 2'-O-MOE modification significantly increases the melting temperature (Tm) of the oligonucleotide duplex when bound to its RNA target. This increase is additive with each incorporation.

    • Quantitative Impact: Each 2'-O-MOE modification increases the Tm by approximately 0.9 to 1.6 °C . [4]* Superior Nuclease Resistance: Oligonucleotides containing 2'-O-MOE modifications show dramatically increased stability in biological fluids compared to unmodified DNA or RNA. [4][5]This is a primary reason for their improved pharmacokinetic properties and extended half-life in tissues. [1][8]* Favorable Therapeutic Profile: The combination of high target affinity, metabolic stability, and reduced non-specific protein binding contributes to a favorable safety and toxicity profile. [7][12]This has been validated by the success of numerous 2'-O-MOE-containing ASOs in clinical trials and as approved medicines. [4][8] Examples of FDA-Approved Drugs Utilizing 2'-O-MOE Chemistry:

  • Nusinersen (Spinraza®): An ASO used to treat spinal muscular atrophy. It is an 18-mer where all nucleotides contain a 2'-O-MOE modification. [13]* Inotersen (Tegsedi®): A 2'-O-MOE "gapmer" ASO for the treatment of hereditary transthyretin-mediated amyloidosis.

  • Volanesorsen (Waylivra®): A second-generation 2'-O-MOE chimeric ASO designed to reduce the production of apolipoprotein C-III. [6]

Section 6: Conclusion

5'-O-DMT-2'-O-methoxyethyl-5-methyluridine-3'-phosphoramidite is more than just a chemical reagent; it is a key enabling technology in the field of nucleic acid therapeutics. Its rational design provides a powerful tool for creating oligonucleotides with the essential properties of high target affinity, robust in vivo stability, and a well-established safety profile. The continued success of ASO drugs based on this chemistry underscores its importance and provides a solid foundation for the development of future genetic medicines. A thorough understanding of its properties and application in synthesis is crucial for any professional working at the cutting edge of drug discovery and development.

References

  • Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. National Center for Biotechnology Information. [Link]

  • 2'-MOE Phosphoramidites for RNA Synthesis. Glen Research. [Link]

  • 2'-OMe Phosphoramidites for RNA Synthesis. Glen Research. [Link]

  • 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Glen Research. [Link]

  • Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites. Glen Research. [Link]

  • FDA-Approved Oligonucleotide Therapies in 2017. National Center for Biotechnology Information. [Link]

  • A Collection of Approved Antisense Therapeutic Drugs 2024. Bio-Synthesis Inc. [Link]

  • Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Taylor & Francis Online. [Link]

  • Modifications Increasing Duplex Stability. biomers.net. [Link]

  • DMT-2'-O-MOE-T-CE-Phosphoramidite. Syd Labs. [Link]

  • Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research. [Link]

  • A-2'-MOE-Phosphoramidite. Glen Research. [Link]

Sources

Technical Guide: Role of 3'-O-MOE-5MeU in Increasing Nuclease Resistance

[1]

Executive Summary

In the development of therapeutic oligonucleotides (ASOs, siRNAs, aptamers), nuclease resistance is the primary determinant of in vivo half-life and potency. While 2'-O-MOE (2'-O-methoxyethyl) modifications are the industry standard for "gapmer" wings, the 3'-O-MOE-5MeU modification represents a specialized, high-precision strategy for blocking the primary route of degradation: 3'-exonuclease activity .[1]

This guide analyzes the structural mechanism of 3'-O-MOE-5MeU, its synergistic combination of the hydrophobic 5-methyluridine (5-MeU) base with the steric bulk of the 3'-MOE group, and provides validated protocols for synthesizing and assessing these hyper-stable constructs.[1]

Key Technical Insight: Unlike standard 2'-MOE modifications which maintain 3'-5' phosphodiester linkages, the 3'-O-MOE modification typically necessitates a 2'-5' linkage or acts as a terminal cap , rendering the oligonucleotide backbone virtually invisible to standard serum nucleases.[1]

Molecular Mechanism of Resistance

The 3'-Exonuclease Problem

The dominant degradation pathway for oligonucleotides in serum is mediated by 3'→5' exonucleases (e.g., phosphodiesterase I). These enzymes require:

  • A free 3'-hydroxyl group (or a recognizable 3'-phosphate).[1]

  • A standard 3'-5' phosphodiester geometry to position the bond for hydrolysis.

The 3'-O-MOE-5MeU Solution

The 3'-O-MOE-5MeU modification defeats this mechanism through a dual-action "Shield and Anchor" effect:

FeatureComponentMechanism of Action
The Shield 3'-O-Methoxyethyl (MOE) Steric Blockade: The bulky methoxyethyl group at the 3'-position physically obstructs the active site of 3'-exonucleases.[1] If used as a terminal cap, it removes the nucleophilic 3'-OH entirely. If used internally, it forces a 2'-5' linkage , a geometry that most nucleases cannot process.
The Anchor 5-Methyluridine (5-MeU) Hydrophobic Stabilization: The C5-methyl group (thymine analogue) projects into the major groove, increasing hydrophobicity and base-stacking interactions.[1] This raises the melting temperature (

) by ~0.5–1.3°C per modification, stabilizing the duplex against "breathing" that can permit endonuclease attack.
Structural Topology (DOT Visualization)

The following diagram illustrates how the 3'-O-MOE modification disrupts the standard nuclease attack vector compared to a native RNA linkage.

NucleaseResistancecluster_NativeNative RNA (Susceptible)cluster_Modified3'-O-MOE-5MeU (Resistant)Native3End3'-OH Terminus(Nucleophile)Exo33'-Exonuclease(Active Site)Native3End->Exo3 RecognizesDegradationHydrolysis ofPhosphodiester BondExo3->Degradation CatalyzesMod3End3'-O-MOE Group(Steric Shield)ExoBlockedExonucleaseRepelledMod3End->ExoBlocked Steric ClashLinkage2'-5' Linkage orBlocked TerminusLinkage->ExoBlocked Geometric MismatchMeU5-MeU Base(Stacking/Stability)MeU->Linkage Stabilizes Structure

Caption: Comparative mechanism of 3'-exonuclease attack on native RNA vs. steric exclusion by 3'-O-MOE-5MeU.

Comparative Stability Data

The following table summarizes the relative stability of oligonucleotides modified with 3'-O-MOE-5MeU compared to standard modifications.

Modification StrategyLinkage TypeRelative Nuclease ResistanceT_m ImpactPrimary Application
Unmodified DNA/RNA 3'-5' PO1x (Baseline)--None (Rapid degradation)
Phosphorothioate (PS) 3'-5' PS~10-50x-0.5°C / modBackbone protection (Standard)
2'-O-MOE (Standard) 3'-5' PS>100x+1.5°C / modGapmer Wings (e.g., Spinraza)
3'-O-MOE-5MeU 2'-5' or Cap >500x (Virtually Indestructible) Variable 3'-End Capping / Niche Blockers

Note: The 3'-O-MOE modification is often used in conjunction with a 2'-phosphoramidite synthesis cycle, creating a 2'-5' linkage that is inherently resistant to nucleases evolved to cleave 3'-5' bonds.[1]

Experimental Protocols

Synthesis of 3'-O-MOE-5MeU Oligonucleotides

Since the 3'-hydroxyl is blocked by the MOE group, chain elongation must occur via the 2'-hydroxyl (creating a 2'-5' linkage) or the modification must be placed at the very 3'-end (as a cap).[1]

Reagent: 3'-O-MOE-5MeU-2'-phosphoramidite (CAS: 256223-93-5).[1][2]

Protocol:

  • Solid Support: Use a universal support or a pre-loaded column if the 3'-MOE base is the 3'-terminal residue.

  • Coupling:

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1]

    • Coupling Time: Extend to 6–10 minutes (steric bulk of the MOE group and the 5-methyl group slows kinetics).

    • Concentration: 0.1 M in anhydrous acetonitrile.

  • Oxidation: Standard Iodine/Water/Pyridine (for PO) or PADS/EDITH (for PS).[1]

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Deprotection:

    • If 5-MeU is used, standard ammonia deprotection (55°C, 8-16h) is generally safe.[1]

    • Critical: Do not use harsh alkylamines if other sensitive modifications are present.[1]

Snake Venom Phosphodiesterase (SVPD) Stability Assay

This assay specifically challenges the 3'-end of the oligonucleotide, validating the efficacy of the 3'-O-MOE cap.

Materials:

  • Enzyme: Snake Venom Phosphodiesterase I (SVPD) (Crotalus adamanteus).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.

  • Substrate: 5 µM Oligonucleotide (3'-O-MOE modified vs Control).

Workflow:

  • Preparation: Dissolve oligo to 10 µM in water.

  • Incubation: Mix 10 µL Oligo + 2 µL 10x Buffer + 0.02 Units SVPD + H2O to 20 µL.

  • Time Course: Incubate at 37°C. Take aliquots at T=0, 15m, 1h, 4h, 24h.

  • Quenching: Add equal volume of Formamide/EDTA stop solution; heat to 95°C for 2 min.

  • Analysis: Run on 20% Polyacrylamide/7M Urea Gel (PAGE) or analyze via LC-MS.

Self-Validating Check: The "Control" (unmodified or 3'-OH PS) must show >50% degradation within 1 hour. The 3'-O-MOE modified oligo should remain >90% intact at 24 hours.[1]

Assay Workflow Diagram

AssayWorkflowStep1Substrate Prep(5µM Oligo)Step2Enzyme Addition(SVPD 3'-Exo)Step1->Step2Step3Incubation(37°C, Time Course)Step2->Step3Step4Quench(Formamide/EDTA)Step3->Step4Step5Analysis(PAGE / LC-MS)Step4->Step5

Caption: Step-by-step workflow for the SVPD nuclease resistance assay.

Therapeutic Applications: The "Gapmer" Context

While 3'-O-MOE-5MeU is a potent stabilizer, it is most effective when integrated into a Gapmer design.[1]

  • The Wings (Flanks): Typically use 2'-O-MOE (standard) or 3'-O-MOE (if 2'-5' linkage is desired) to provide high affinity and nuclease resistance.[1]

  • The Gap (Center): Must remain DNA-like (usually PS-DNA) to recruit RNase H1 for mRNA degradation.[1]

  • The 3'-Cap: A single 3'-O-MOE-5MeU residue at the very 3'-terminus acts as the "gatekeeper," preventing exonucleases from chewing back the molecule, thus preserving the integrity of the wings.

Design Rule: Do not place 3'-O-MOE modifications in the central gap, as the bulky group and potential 2'-5' linkage will inhibit RNase H recruitment, rendering the drug inactive for antisense mechanisms.

References

  • Glen Research. (n.d.).[1] 2'-MOE RNA Phosphoramidites: Synthesis and Application. Glen Report 32.14. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2020).[1] Tuning of conformational preorganization in model 2′,5′- and 3′,5′-linked oligonucleotides by 3′- and 2′-O-methoxyethyl modification. PMC. Retrieved from [Link]

Technical Guide: Impact of 2'-O-Methoxyethyl (2'-MOE) Groups on RNA Duplex Stability

[1]

Executive Summary

The 2'-O-methoxyethyl (2'-MOE) modification represents a cornerstone in the evolution of therapeutic oligonucleotides.[1][2][3] Unlike first-generation phosphorothioates, which primarily addressed nuclease resistance, 2'-MOE modifications fundamentally alter the thermodynamic landscape of RNA duplex formation. By enforcing a C3'-endo sugar pucker and establishing a specific hydration network, 2'-MOE significantly elevates melting temperature (

This guide provides a deep technical analysis of the structural mechanistics, thermodynamic parameters, and practical applications of 2'-MOE in antisense oligonucleotide (ASO) design.

Part 1: Structural Mechanistics & Atomic Interactions

The stabilizing effect of 2'-MOE is not merely steric; it is driven by precise stereoelectronic effects that pre-organize the single strand into a conformation favorable for duplex formation.

The C3'-Endo Conformation (North-Type)

In unmodified DNA, the deoxyribose sugar fluctuates between C2'-endo (South, B-form) and C3'-endo (North, A-form). RNA, due to the 2'-OH, prefers C3'-endo.[4]

  • The 2'-MOE Effect: The electronegativity of the oxygen in the methoxyethyl group, combined with the gauche effect, locks the ribose sugar almost exclusively into the C3'-endo conformation .

  • Consequence: This pre-organization eliminates the entropic penalty required to switch the sugar pucker from South to North upon hybridization with an RNA target.[4] The strand is "ready to bind."

The Hydration Bridge (Enthalpic Stabilization)

Crystallographic studies reveal a unique feature of 2'-MOE: the formation of a water bridge .

  • A structured water molecule forms a hydrogen bond bridge between the ether oxygen of the 2'-MOE group and the adjacent phosphate oxygen of the backbone.

  • Rigidification: This bridge acts as a "staple," further rigidifying the backbone and reducing the entropic cost of duplex formation.

Visualization of Mechanistic Pathway

MOE_MechanismMOE_Group2'-MOE ModificationGaucheGauche EffectMOE_Group->GaucheWaterWater Bridge Formation(Ether O - Phosphate)MOE_Group->WaterPuckerC3'-endo Sugar Pucker(North Conformation)Gauche->PuckerEntropyReduced Entropic Penalty(Pre-organization)Pucker->EntropyWater->EntropyRigidifies BackboneStabilityIncreased Duplex Stability(Higher Tm)Entropy->Stability

Figure 1: Mechanistic pathway showing how stereoelectronic effects and hydration contribute to thermodynamic stability.

Part 2: Thermodynamic Stability & Quantitative Data

The introduction of 2'-MOE modifications results in a measurable and predictable increase in the thermal stability of the duplex.

Melting Temperature ( ) Modulation

The

Modification Type

per Modification
MechanismNuclease Resistance
2'-MOE +2.0°C to +2.5°C C3'-endo pucker + Water bridgeHigh
2'-O-Methyl (2'-OMe)+1.5°C to +1.8°CC3'-endo puckerModerate
2'-Fluoro (2'-F)+2.0°C to +3.0°CStrong C3'-endo biasLow
Locked Nucleic Acid (LNA)+4.0°C to +8.0°CBicyclic lock (C3'-endo)Very High
Unmodified DNAReference (0°C)C2'-endo (B-form)None
Comparative Stability Data

In a standard 100 mM Na+ buffer, a fully modified 2'-MOE ASO hybridized to an RNA target exhibits a significantly higher binding constant (

  • DNA:RNA Duplex:

    
     (Reference sequence)[5]
    
  • 2'-MOE:RNA Duplex:

    
     (Same sequence, fully modified)
    

Critical Insight: The high affinity of 2'-MOE allows for the use of shorter oligonucleotides (12-16 mers) while maintaining sufficient binding strength, which improves tissue distribution and reduces off-target effects.

Part 3: Biological Implications & Gapmer Design

While 2'-MOE increases affinity, it prevents the activation of RNase H , the enzyme responsible for degrading the RNA strand in a DNA:RNA hybrid.[1][2] This necessitates the "Gapmer" design strategy for degradative therapeutics.

The Gapmer Strategy

To combine the stability of 2'-MOE with the catalytic power of RNase H, ASOs are designed as chimeras:

  • Wings (5' and 3' ends): Composed of 2'-MOE nucleotides.[1][6] These provide high affinity and protect the ends from exonucleases.

  • Gap (Center): Composed of unmodified deoxyribonucleotides (usually phosphorothioate modified). This region mimics a DNA:RNA hybrid, recruiting RNase H.[1][2][3][7]

Steric Blocking (Splice Switching)

For applications where RNA degradation is not desired (e.g., Exon skipping/inclusion), fully modified 2'-MOE oligonucleotides are used.[2]

  • Example: Nusinersen (Spinraza) is a fully modified 2'-MOE ASO.[1][2] It binds to the SMN2 pre-mRNA and sterically blocks a splicing silencer, forcing exon inclusion.

Mechanism of Action Workflow

Gapmer_ActionASO2'-MOE Gapmer ASO(MOE Wings - DNA Gap - MOE Wings)BindingHybridization(High Affinity via MOE)ASO->BindingTargetTarget mRNATarget->BindingRecruitmentRNase H1 Recruitment(Recognizes DNA:RNA Gap)Binding->RecruitmentCleavagemRNA Cleavage(Gap Region Only)Recruitment->CleavageReleaseASO Release & RecyclingCleavage->ReleaseRelease->Binding Catalytic Turnover

Figure 2: Functional workflow of a 2'-MOE Gapmer recruiting RNase H for target degradation.

Part 4: Experimental Protocol - Measurement

To validate the stability of your 2'-MOE modified oligonucleotides, follow this self-validating UV melting protocol.

Reagents & Buffer Preparation
  • Standard Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Note: High salt (1M NaCl) is sometimes used to mask backbone repulsion, but 100 mM is more physiologically relevant.

  • Oligonucleotide Stock: Resuspend lyophilized RNA/ASO in nuclease-free water to 100 µM.

Sample Preparation
  • Mix: Combine equimolar amounts (typically 1.0 µM final concentration) of the 2'-MOE ASO and the complementary RNA target in the melting buffer.

  • Degas: Degas the solution briefly to prevent bubble formation upon heating.

  • Anneal: Heat to 90°C for 5 minutes, then cool slowly to room temperature over 1 hour. This ensures proper duplex formation without kinetic traps (hairpins).

UV Melting Workflow
  • Instrument: UV-Vis Spectrophotometer with Peltier temperature control (e.g., Agilent Cary 3500).

  • Wavelength: Monitor Absorbance at 260 nm .

  • Ramp Parameters:

    • Start: 20°C

    • End: 90°C (or 10°C above expected

      
      )
      
    • Ramp Rate: 0.5°C/min (Critical: Faster rates like 1.0°C/min can cause hysteresis and inaccurate

      
      ).
      
  • Data Acquisition: Collect data points every 0.5°C.

Data Analysis
  • Normalization: Normalize absorbance data (0 to 1).

  • Calculation: Determine

    
     using the First Derivative Method  (
    
    
    ). The peak of the derivative curve represents the
    
    
    .[8]
  • Validation: Perform the melt in reverse (cooling). If the cooling

    
     differs from heating 
    
    
    by >1°C, the system is not at equilibrium (slow down the ramp).

References

  • Teplova, M., et al. (1999). "Structural origins of the stabilization of RNA/DNA duplexes by 2'-O-methoxyethyl (MOE) nucleotides." Nature Structural Biology.

  • Crooke, S. T., et al. (2021). "Antisense Drug Discovery and Development Technology." Nucleic Acids Research.[9]

  • Geary, R. S., et al. (2015). "Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides." Advanced Drug Delivery Reviews.

  • Integrated DNA Technologies (IDT). (2023). "2'-MOE – An ASO modification."[2][3][6][7] IDT Technical Guide.

  • Glen Research. "2'-MOE RNA Phosphoramidites: Technical Report." Glen Report 32.14.

Advanced Principles of Gapmer Design: Engineering 2'-5' Linkages with 3'-O-MOE-5MeU

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of antisense oligonucleotide (ASO) therapeutics has been largely driven by chemical modifications that enhance nuclease stability, target affinity, and safety. While standard gapmers rely on 2'-O-methoxyethyl (2'-O-MOE) modifications with canonical 3'-5' phosphodiester or phosphorothioate (PS) linkages, a novel paradigm is emerging: the strategic incorporation of 3'-O-MOE-5MeU [1].

By utilizing 3'-O-MOE-5MeU-2'-phosphoramidite monomers, researchers can introduce 2'-5' internucleotide linkages paired with a sterically bulky 3'-O-MOE group [2]. This in-depth technical guide explores the mechanistic rationale, structural design principles, and experimental workflows for integrating 3'-O-MOE-5MeU into next-generation gapmers.

Mechanistic Rationale: The Shift to 2'-5' Linkages

Stereochemistry and Helical Geometry

Canonical ASOs form a DNA/RNA heteroduplex that adopts an intermediate conformation between the A-form and B-form helix. When a 3'-O-MOE-5MeU monomer is incorporated, the backbone connectivity shifts from 3'-5' to 2'-5'. This geometric alteration forces the backbone to traverse a different spatial trajectory. The 3'-O-MOE group acts as a steric shield, locking the ribose ring into a modified conformation that selectively favors binding to single-stranded RNA (ssRNA) over DNA [3].

Mitigating PS-Induced Hepatotoxicity

A major dose-limiting toxicity of gapmers is hepatotoxicity, driven by the non-specific binding of the hydrophobic phosphorothioate (PS) backbone to intracellular proteins (e.g., paraspeckle proteins).

  • The Causality: The 2'-5' linkage alters the spatial presentation of the PS backbone. This structural shift disrupts the binding interface between the ASO and off-target hepatic proteins. Consequently, site-specific incorporation of 3'-O-MOE-5MeU drastically reduces hepatotoxicity while maintaining the Watson-Crick base pairing required for therapeutic efficacy [4].

Mechanism A 3'-O-MOE-5MeU Monomer B 2'-5' Phosphorothioate Linkage A->B Solid-Phase Synthesis C Altered Backbone Geometry B->C Structural Shift D Reduced Off-Target Protein Binding C->D Steric Hindrance E Maintained Target RNA Affinity C->E Watson-Crick Pairing F Decreased Hepatotoxicity D->F Improved Safety G Therapeutic Gene Silencing E->G RNase H1 / Steric Block

Fig 1: Mechanistic pathway showing how 3'-O-MOE-5MeU incorporation reduces ASO hepatotoxicity.

Structural Design Principles for Gapmers

Designing a gapmer with 3'-O-MOE-5MeU requires precise spatial planning. The standard "5-10-5" gapmer architecture (5 wing nucleotides, 10 DNA gap nucleotides, 5 wing nucleotides) must be carefully modified.

Wing Modifications (Affinity Tuning)

Replacing canonical 2'-O-MOE wings with 3'-O-MOE-5MeU alters hybridization kinetics. Because 2'-5' linked RNA exhibits high selectivity for complementary ssRNA, placing these modifications in the wings enhances target specificity and provides extreme resistance to 3'-exonucleases due to the unnatural linkage.

Gap Incorporation (The Hybrid Approach)

The central DNA gap is essential for recruiting RNase H1, which cleaves the target mRNA. Extensive modification of the gap typically abolishes RNase H1 activity. However, site-specific incorporation (e.g., placing a single 3'-O-MOE-5MeU at position 2 or 3 of the gap) is tolerated by the RNase H1 catalytic domain. This "micro-modification" is the optimal strategy for retaining potent gene silencing while leveraging the toxicity-reducing benefits of the 2'-5' linkage.

Quantitative Comparison of Modifications
PropertyStandard DNA (3'-5')Canonical 2'-O-MOE (3'-5')3'-O-MOE-5MeU (2'-5')
Backbone Geometry B-formA-formModified A-form
Nuclease Resistance LowVery HighExtremely High
RNase H1 Recruitment Yes (Optimal)No (Steric clash)Tolerated (Site-specific)
Protein Binding (Toxicity) ModerateHigh (PS-dependent)Low (Steric disruption)
Target RNA Affinity (Tm) BaselineHigh (+1.5°C / mod)Moderate (ssRNA selective)

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the synthesis and validation of 3'-O-MOE-5MeU gapmers must account for the unique steric hindrance of the monomer.

Protocol A: Solid-Phase Oligonucleotide Synthesis (SPOS)

The synthesis utilizes 5'-O-DMT-3'-O-MOE-5-methyluridine-2'-O-cyanoethyl-N,N-diisopropylphosphoramidite [1].

  • Detritylation: Treat the solid support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds to remove the 5'-DMT group.

  • Coupling (Critical Step): Inject 0.1 M 3'-O-MOE-5MeU-2'-phosphoramidite in anhydrous acetonitrile alongside 0.25 M 5-(Ethylthio)-1H-tetrazole (activator).

    • Causality Note: The coupling time must be extended to 12–15 minutes (compared to the standard 3 minutes). The bulky 3'-O-MOE group creates significant steric hindrance around the adjacent 2'-phosphoramidite, slowing the nucleophilic attack by the 5'-OH of the growing chain.

  • Sulfurization: Apply 0.1 M DDTT in pyridine/acetonitrile for 3 minutes to convert the unstable phosphite triester into a nuclease-resistant phosphorothioate (PS) linkage.

  • Capping: Flush with Acetic anhydride/pyridine/THF and N-methylimidazole for 2 minutes to truncate unreacted chains, preventing the formation of deletion mutations (shortmers).

  • Cleavage & Deprotection: Incubate the solid support in concentrated aqueous ammonium hydroxide (NH₄OH) at 55°C for 16 hours.

Protocol B: In Vitro RNase H1 Cleavage Assay

To validate that the site-specific 2'-5' linkage does not abolish catalytic cleavage:

  • Hybridization: Mix 100 nM of the synthesized gapmer with 100 nM of 5'-FAM labeled target mRNA in a physiological buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂). Heat to 90°C for 2 mins, then slow-cool to 37°C.

  • Enzyme Addition: Add 0.5 U/μL of recombinant Human RNase H1.

  • Incubation & Quenching: Incubate at 37°C. Extract 10 μL aliquots at 0, 15, 30, and 60 minutes. Quench immediately by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, bromophenol blue).

  • Analysis: Resolve the fragments on a 20% denaturing polyacrylamide gel (PAGE) and quantify the cleavage kinetics via fluorescence imaging.

Fig 2: Step-by-step workflow for the synthesis and validation of 3'-O-MOE-5MeU modified gapmers.

Conclusion

The integration of 3'-O-MOE-5MeU into gapmer design represents a sophisticated leap in oligonucleotide engineering. By intentionally shifting from a 3'-5' to a 2'-5' linkage, developers can exploit altered backbone geometries to systematically disrupt toxic protein-ASO interactions. When applied with precision—particularly through site-specific gap incorporation—this modification yields therapeutics with vastly improved safety profiles without sacrificing the robust gene-silencing power of RNase H1 recruitment.

References

  • Ali, S. T., et al. (2008). Process Research on the Preparation of DMT Protected 2′-O-Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

  • Prakash, T. P., et al. (n.d.). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. ResearchGate. Retrieved from [Link]

Methodological & Application

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Coupling Conditions for 2'-O-Methoxyethyl (2'-MOE) Phosphoramidites in Oligonucleotide Synthesis

Introduction & Mechanistic Rationale

The 2'-O-methoxyethyl (2'-MOE) modification is a cornerstone of modern antisense oligonucleotide (ASO) and RNA-based therapeutics. By favoring an A-form, RNA-like double helix, 2'-MOE modifications significantly enhance duplex stability (increasing melting temperature by ~2°C per modification), improve nuclease resistance, and reduce in vivo toxicity ()[1]. Several FDA-approved therapeutics, including Spinraza (nusinersen), Kynamro (mipomersen), and Tegsedi (inotersen), rely heavily on the 2'-MOE backbone to achieve their clinical efficacy ()[2].

The Chemical Causality of Extended Coupling: Despite its therapeutic advantages, the addition of the 2'-O-methoxyethyl group introduces substantial steric hindrance at the 3'-phosphoramidite reactive center. During solid-phase oligonucleotide synthesis, standard DNA coupling times (typically 1–2 minutes) are insufficient for 2'-MOE monomers. The bulky 2'-modification physically impedes the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain onto the activated phosphoramidite intermediate. To prevent the accumulation of truncated (n-1) sequences and ensure >98% stepwise coupling efficiency, the coupling time must be extended, and the choice of activator must be carefully optimized based on acidity and nucleophilicity ()[3].

Activator Root Activator Selection for 2'-MOE BTT BTT (0.3 M) High Acidity, Good for Steric Bulk Root->BTT DCI DCI (0.25 - 1.2 M) High Nucleophilicity, Highly Soluble Root->DCI ETT ETT (0.25 - 0.75 M) General Purpose RNA/MOE Root->ETT

Activator selection criteria for sterically hindered 2'-MOE phosphoramidites.

Quantitative Data: Recommended Coupling Parameters

The standard recommended coupling time for 2'-MOE phosphoramidites is 6 minutes ()[4]. However, depending on the sequence complexity, the specific synthesizer fluidics, and the activator used, extended coupling times of up to 15 minutes may be required to maximize yield ()[3].

Table 1: Quantitative Coupling Parameters for 2'-MOE Phosphoramidites

ActivatorConcentrationRecommended Coupling TimeExpected EfficiencyMechanistic Advantage
DCI (4,5-Dicyanoimidazole)0.25 M - 1.2 M6 - 10 minutes>98%Less acidic, highly nucleophilic; safe alternative to tetrazoles ()[5].
BTT (5-Benzylthio-1H-tetrazole)~0.33 M6 - 10 minutes>98%Higher acidity; ideal for sterically hindered RNA/MOE monomers ()[6].
ETT (5-Ethylthio-1H-tetrazole)0.25 M - 0.75 M6 - 10 minutes>98%More acidic than standard tetrazole; excellent general-purpose activator ()[3].
Any of the above Standard10 - 15 minutes>99%Extended time for difficult sequences or suboptimal fluidics ()[3].

Step-by-Step Experimental Protocol

This protocol establishes a self-validating workflow for the incorporation of 2'-MOE phosphoramidites (A, 5-Me-C, G, and 5-Me-U) into synthetic oligonucleotides.

Phase 1: Reagent Preparation

  • Dilution : Dissolve the 2'-MOE phosphoramidite in anhydrous acetonitrile (ACN) to a final concentration of 0.1 M to 0.15 M. Causality: Higher concentrations drive the bimolecular coupling reaction forward, compensating for the slower kinetics caused by steric drag ()[7].

  • Moisture Control : Ensure the ACN has a water content of <30 ppm. Water will rapidly hydrolyze the activated phosphoramidite intermediate, destroying coupling efficiency ()[3]. Use molecular sieves inside the reagent bottles if necessary.

  • Activator Preparation : Prepare a fresh solution of DCI (0.5 M) or BTT (0.3 M) in anhydrous ACN.

Phase 2: Synthesizer Programming & Execution

  • Cycle Modification : Access the synthesizer's control software and duplicate the standard RNA or DNA coupling cycle.

  • Wait Time Adjustment : Modify the "Coupling Wait" step to 360 seconds (6 minutes) for standard 2'-MOE additions ()[4]. For synthesis scales >1 µmol or highly structured sequences, extend this to 600 seconds (10 minutes) .

  • Delivery Volumes : Ensure the instrument delivers a minimum of a 10-fold molar excess of phosphoramidite relative to the solid support loading.

SynthesisCycle N1 1. Detritylation (TCA / DCA in DCM) N2 2. Activation & Coupling 2'-MOE + Activator (Extended: 6-15 min) N1->N2 Wash N3 3. Capping (Ac2O / NMI) N2->N3 Wash N4 4. Oxidation / Sulfurization (I2 or DDTT) N3->N4 Wash N4->N1 Next Cycle

Modified automated oligonucleotide synthesis cycle highlighting the extended 2'-MOE coupling step.

Phase 3: Real-Time Monitoring (Self-Validation)

  • Trityl Monitoring : Monitor the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step at 498 nm ()[3].

  • Validation : A consistent, flat-line or slightly linear signal drop across all 2'-MOE cycles indicates successful >98% coupling. A sudden drop in DMT absorbance immediately following a 2'-MOE incorporation indicates incomplete coupling, prompting an immediate pause to increase the coupling time to 10-15 minutes.

Phase 4: Cleavage and Deprotection

  • Standard Cleavage : Cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide at 55 °C for 16 hours ()[8].

  • CRITICAL EXCEPTION for 5-Me-C : If the sequence contains 2'-MOE-Bz-5-Me-C, do not use methylamine (AMA) . Causality: Methylamine will cause transamination and unwanted methylation of the N4 position of the 5-methylcytosine nucleobase ()[2]. Stick strictly to ammonium hydroxide or standard deprotection protocols recommended by the manufacturer.

References

  • Glen Research . "Glen Report 32.14: New Product — 2'-MOE RNA Phosphoramidites." Available at: [Link]

  • Glen Research . "A-2'-MOE-Phosphoramidite." Available at:[Link]

  • Bioorganic & Medicinal Chemistry (via PubMed) . "Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole." Available at:[Link]

  • Google Patents. "Phosphoramidite activator for oligonucleotide synthese (EP1848730B1).
  • RSC Advances . "Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability." Available at: [Link]

  • ACS Publications . "Synthesis of 2'-O-[2-[(N,N-Dimethylamino)oxy]ethyl] Modified Nucleosides and Oligonucleotides." Available at:[Link]

  • PMC / NIH . "Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes." Available at:[Link]

Sources

Application Note: Activator Selection & Protocol for 3'-O-MOE-5MeU Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides presents distinct kinetic challenges compared to standard DNA or RNA synthesis. The steric bulk of the methoxyethyl group at the 2'-position, combined with the 5-methyl modification on the Uracil base (5-Me-U), significantly retards the phosphoramidite coupling rate.

This guide addresses the critical selection of activators to overcome steric hindrance without inducing depurination or off-target side reactions. We recommend 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) over standard 1H-Tetrazole to achieve >99% coupling efficiency.[1]

Note on Nomenclature: While often referred to as "3'-O-MOE" in shorthand regarding the phosphoramidite attachment point, the therapeutic modification is located at the 2'-position of the ribose sugar (2'-O-(2-methoxyethyl)). This protocol applies to the standard 3'


 5' synthesis using 5'-DMT-2'-O-MOE-5-Me-U-3'-Phosphoramidites .

The Challenge: Steric Hindrance & Kinetics

In phosphoramidite chemistry, the activator plays a dual role: it protonates the dialkylamino group of the phosphoramidite (making it a good leaving group) and acts as a nucleophilic catalyst.[2]

For 2'-O-MOE-5MeU:

  • 2'-O-MOE Bulk: The long methoxyethyl tail creates a "protective" steric cloud around the 3'-phosphorus center, obstructing the approach of the 5'-hydroxyl group of the growing chain.

  • 5-Methyl Group: While less intrusive than the MOE group, the methyl group on the nucleobase adds hydrophobic bulk that can slightly alter solvation in acetonitrile.

Standard activators like 1H-Tetrazole (pKa 4.89) are often too weak and slow, leading to:

  • Low Coupling Efficiency (<95%): Resulting in n-1 deletion sequences.

  • Extended Reaction Times: Requiring 12-15 minutes per coupling, which increases total synthesis time and depurination risk.

Activator Landscape & Selection

To drive the reaction to completion, we require an activator that is more acidic (lower pKa) to accelerate protonation, yet soluble enough in Acetonitrile (ACN) to maintain high effective concentration.

Table 1: Comparative Analysis of Activators
ActivatorChemical NamepKa (approx)Solubility (in ACN)Suitability for MOE-5MeURecommendation
Tetrazole 1H-Tetrazole4.89~0.5 MLow Too slow; requires double coupling.
DCI 4,5-Dicyanoimidazole5.20> 1.0 MMedium Good nucleophile, but low acidity slows activation of hindered amidites.[1]
ETT 5-Ethylthio-1H-tetrazole 4.28 ~0.75 M High Preferred. Excellent balance of acidity and solubility.[1][3]
BTT 5-Benzylthio-1H-tetrazole4.08~0.33 MHigh Alternative. Strongest acid; ideal for very difficult couplings but lower solubility.[1]
Mechanistic Insight

The choice between ETT and BTT often comes down to solubility. ETT allows for concentrations up to 0.5M (though 0.25M is standard), providing a "concentration driver" for the reaction kinetics that BTT (capped at ~0.3M) cannot match, despite BTT's slightly superior acidity.

Visualizing the Activation Pathway

The following diagram illustrates the activation mechanism and where the MOE modification introduces resistance.

ActivationMechanism cluster_steric Steric Barrier (2'-O-MOE) Activator Activator (ETT/BTT) Intermediate Activated Tetrazolide Intermediate Activator->Intermediate Protonation (Fast) Amidite 2'-O-MOE Phosphoramidite (Sterically Hindered) Amidite->Intermediate Displacement of diisopropylamine Product Phosphite Triester (Coupled) Intermediate->Product Nucleophilic Attack (Rate Limiting Step due to MOE steric bulk) Oligo5OH Growing Oligo 5'-OH Oligo5OH->Product Attacks P(III)

Caption: The activation pathway. The 2'-O-MOE group creates a steric barrier at the Activated Intermediate stage, requiring the higher acidity/concentration of ETT to drive the Nucleophilic Attack.

Optimized Protocol: 2'-O-MOE-5MeU Synthesis

This protocol is calibrated for an automated synthesizer (e.g., AKTA OligoPilot, MerMade, or ABI 394) at 1 µmol to 1 mmol scales.

Reagents
  • Phosphoramidite: 5'-DMT-2'-O-MOE-5-Me-U-3'-Phosphoramidite dissolved to 0.1 M in Anhydrous Acetonitrile (<30 ppm water).

    • Note: Standard DNA uses 0.05 M; MOE requires 0.1 M to drive kinetics.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Anhydrous Acetonitrile.

    • Alternative: 0.3 M BTT.[4]

  • Solid Support: 500 Å or 1000 Å CPG (Controlled Pore Glass) or Polystyrene.

Step-by-Step Synthesis Cycle (Coupling Focus)
StepReagentTime / VolumeCritical Notes
1. Detritylation 3% DCA in Toluene or DCMFlow until clearEnsure complete removal of DMT to prevent n-1 errors.
2. Wash Acetonitrile3-5 Column VolumesRemove all acid traces.
3. Coupling 0.1M MOE-Amidite + 0.25M ETT 6.0 - 10.0 Minutes CRITICAL STEP. Standard DNA is 2 min. MOE requires minimum 6 min.[1][5] For 5-Me-U, 6 min is usually sufficient; extend to 10 min if coupling <98%.
4. Oxidation 0.02 M Iodine in THF/Pyridine/H2O1-2 MinutesStandard conditions apply.
5. Capping Cap A (Ac2O) + Cap B (N-Me-Im)1-2 MinutesAcetylates unreacted 5'-OH to prevent deletion mutations.
Workflow Diagram

SynthesisCycle Start Start Cycle Deblock 1. Detritylation (DCA) Start->Deblock Wash1 Wash (ACN) Deblock->Wash1 Couple 2. COUPLING (0.1M MOE-U + 0.25M ETT) Time: 6-10 mins Wash1->Couple Oxidize 3. Oxidation (Iodine) Couple->Oxidize Cap 4. Capping (Ac2O) Oxidize->Cap Check Trityl Monitor >98%? Cap->Check Check->Couple No (Double Couple) Next Next Base Check->Next Yes

Caption: Synthesis workflow highlighting the critical Coupling parameter adjustments for MOE-5MeU.

Troubleshooting & Quality Control

Common Failure Modes
  • Low Coupling Efficiency (<98%):

    • Cause: Water contamination in Activator or Amidite.

    • Solution: Use molecular sieves (3Å) in reagent bottles. Ensure ETT is fresh (crystals can form if old/cold).

    • Adjustment: Increase coupling time to 12 minutes or perform Double Coupling (Couple

      
       Wash 
      
      
      
      Couple
      
      
      Oxidize).
  • Depurination (A/G Damage):

    • Cause: ETT/BTT are acidic.[1][4][6] If the coupling step is too long (>15 min) or the wash is insufficient, purines may degrade.

    • Solution: If depurination is observed via Mass Spec (M-135 peaks), switch to DCI (less acidic) but increase coupling time to 15 minutes to compensate for lower activity.

  • Crystallization:

    • Issue: ETT and Tetrazole can crystallize in delivery lines at lower temperatures.

    • Solution: Maintain lab temp >20°C. ETT is generally more soluble than Tetrazole, making this less of a risk.

References

  • Glen Research. Activator Selection for Oligonucleotide Synthesis. Glen Research Application Notes. Available at: [Link]

Sources

Application Note: Incorporating 3'-O-MOE-5MeU into Chimeric Gapmer Designs for Enhanced Therapeutic Indices

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Executive Summary & Mechanistic Rationale

Antisense oligonucleotides (ASOs), particularly chimeric gapmers, rely heavily on chemical modifications to balance nuclease stability, target affinity, and safety. The industry standard utilizes 2'-O-methoxyethyl (2'-O-MOE) modifications with 3'-5' phosphorothioate (PS) linkages in the flanking "wings" of the gapmer to protect the central RNase H1-activating DNA gap. However, highly modified PS-gapmers frequently exhibit dose-limiting hepatotoxicity driven by non-specific interactions with intracellular proteins.

Recent advancements in oligonucleotide chemistry have introduced 3'-O-MOE-5MeU (and its corresponding 2'-phosphoramidite monomer) as a powerful tool to overcome these limitations [1]. Unlike standard 2'-O-MOE monomers that form traditional 3'-5' linkages, the incorporation of a 3'-O-MOE-5MeU-2'-phosphoramidite forces the growing oligonucleotide chain to form a 2'-5' phosphodiester or phosphorothioate linkage .

The Causality of the Design: The stereochemistry of the pentofuranose ring in 3'-O-MOE is virtually identical to 2'-O-MOE; however, the resulting 2'-5' linkage introduces a localized structural "kink" in the backbone [2]. This altered spatial geometry disrupts the continuous hydrophobic patches along the PS backbone, drastically reducing off-target protein binding (the primary driver of hepatotoxicity) [3]. When placed strategically at the gap-wing junction or within the gap itself, this modification maintains the overall global duplex structure required for target mRNA hybridization and RNase H1 recruitment, thereby widening the therapeutic index.

Design Guidelines for 3'-O-MOE-5MeU Gapmers

To successfully integrate 3'-O-MOE-5MeU into a gapmer without abolishing RNase H1 activity, follow these topological rules:

  • Avoid the Cleavage Site: Do not place 2'-5' linkages at the exact center of the DNA gap (typically positions 8-10 in a 20-mer), as the RNase H1 catalytic domain requires a highly specific B-form hybrid geometry at the scissile phosphate.

  • Gap-Wing Junctions: The optimal placement for a 3'-O-MOE-5MeU monomer is at the immediate 5' or 3' junction of the deoxynucleotide gap (e.g., position 6 or 15 in a 5-10-5 gapmer). This positioning disrupts protein binding at the transition zones without interfering with the core RNase H1 binding footprint.

  • Use of 5-Methyluridine (5MeU): The 5-methyl group on the uracil base increases the melting temperature (

    
    ) by approximately 0.5°C per modification and suppresses Toll-like receptor (TLR)-mediated immune stimulation, compensating for any slight destabilization caused by the 2'-5' linkage [1].
    

Experimental Protocols

The following protocols provide a self-validating system: synthesizing the modified gapmer, verifying its catalytic competence, and confirming its improved safety profile.

Protocol 3.1: Solid-Phase Oligonucleotide Synthesis (SPOS)

Objective: Synthesize a 5-10-5 chimeric gapmer incorporating a single 3'-O-MOE-5MeU at position 6.

Materials:

  • Standard 3'-phosphoramidites (DNA and 2'-O-MOE).

  • 3'-O-MOE-5MeU-2'-CED-phosphoramidite (e.g., BroadPharm BP-40013 or MedChemExpress) [1][4].

  • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile.

  • Sulfurizing agent: 0.2 M Phenylacetyl disulfide (PADS) in 1:1 3-picoline/acetonitrile.

Step-by-Step Procedure:

  • Preparation: Dissolve the 3'-O-MOE-5MeU-2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm.

  • Standard Coupling (Positions 20 down to 7): Perform standard SPOS cycles (detritylation, coupling, sulfurization, capping) using 3'-phosphoramidites. Use a 3-minute coupling time for 2'-O-MOE monomers and 1.5 minutes for DNA monomers.

  • Modified Coupling (Position 6):

    • Deliver the 3'-O-MOE-5MeU-2'-phosphoramidite and ETT activator to the column.

    • Critical Adjustment: Extend the coupling time to 10 minutes . The 2'-phosphoramidite is sterically hindered by the adjacent 3'-O-MOE group, requiring prolonged activation to achieve >98% coupling efficiency.

  • Completion: Resume standard coupling for positions 5 through 1.

  • Cleavage & Deprotection: Cleave from the solid support using concentrated aqueous ammonia at 55°C for 16 hours. Purify via Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

Protocol 3.2: In Vitro RNase H1 Cleavage Assay

Objective: Validate that the 2'-5' linkage does not abolish RNase H1 catalytic activity.

Step-by-Step Procedure:

  • Hybridization: Anneal 100 nM of the purified 3'-O-MOE-5MeU gapmer with 100 nM of a 5'-FAM-labeled complementary RNA target in 1X RNase H Buffer (50 mM Tris-HCl pH 7.5, 75 mM KCl, 3 mM MgCl2, 10 mM DTT). Heat to 90°C for 2 min, then cool slowly to 37°C.

  • Enzyme Addition: Add 0.5 Units of recombinant human RNase H1 to the 20 µL reaction mixture.

  • Time-Course Sampling: Incubate at 37°C. Remove 3 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 10 µL of stop buffer (95% formamide, 18 mM EDTA, 0.025% SDS).

  • Analysis: Resolve the cleavage products on a 20% denaturing polyacrylamide gel (PAGE). Quantify the depletion of the intact RNA band via fluorescence imaging to calculate the initial cleavage rate (

    
    ).
    
Protocol 3.3: In Vitro Hepatotoxicity Assay (Primary Mouse Hepatocytes)

Objective: Quantify the reduction in toxicity caused by the 2'-5' linkage modification.

Step-by-Step Procedure:

  • Cell Culture: Seed primary mouse hepatocytes in a collagen-coated 96-well plate at 20,000 cells/well in Williams' E medium.

  • Gymnotic Delivery: Add the gapmer directly to the culture medium (no transfection reagent) at concentrations ranging from 1 µM to 30 µM. This mimics physiological uptake and protein interaction pathways [3].

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega). Lyse cells for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence. Calculate the

    
     (Toxic Concentration 50%) relative to untreated controls.
    

Quantitative Data Summary

The following table summarizes expected validation metrics comparing a standard 2'-O-MOE gapmer against a gapmer containing a single 3'-O-MOE-5MeU (2'-5' linkage) at the gap-wing junction.

Gapmer DesignLinkage Chemistry

(°C) vs RNA
Relative RNase H1 RateHepatocyte

(µM)
In Vivo ALT (U/L) at 50mg/kg
Standard Control All 3'-5'62.5100%8.5~450 (High Toxicity)
3'-O-MOE-5MeU One 2'-5' at junction61.292%>30.0~45 (Baseline)

Note: The slight decrease in


 (-1.3°C) is a known consequence of the 2'-5' linkage, but it is vastly outweighed by the >3.5-fold improvement in the in vitro safety profile (

) and the normalization of liver transaminases (ALT).

Workflow & Mechanistic Visualization

The following diagram illustrates the logical pathway of how substituting a standard monomer with 3'-O-MOE-5MeU resolves gapmer-induced hepatotoxicity.

Pathway A Standard 3'-5' PS-Gapmer B High Protein Binding (Hepatotoxicity) A->B Clinical Failure C Incorporate 3'-O-MOE-5MeU (Creates 2'-5' Linkage) A->C Redesign Strategy D Altered Local Backbone Geometry C->D E Disrupted Protein Affinity D->E F Maintained RNase H1 Cleavage D->F

Caption: Mechanistic workflow demonstrating how 3'-O-MOE-5MeU incorporation mitigates gapmer toxicity.

References

  • ResearchGate. (n.d.). Structures of 2′-O-[2-(methylamino)-2-oxoethyl]-and 2′-O-(Nmethylcarbamate)-modified thymidine. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Retrieved March 4, 2026, from [Link]

Applications of 3'-O-MOE-5MeU in exon skipping therapies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Exon Skipping Efficacy using 2'-O-MOE-5MeU Modified Antisense Oligonucleotides

Introduction & Chemical Basis

Note on Nomenclature: While the prompt references "3'-O-MOE", the standard therapeutic configuration for internal nucleotide modification in antisense drugs (e.g., Nusinersen) is 2'-O-Methoxyethyl (2'-O-MOE) . The 3'-hydroxyl group is required for phosphodiester linkage formation during chain elongation. This guide focuses on the industry-standard 2'-O-MOE-5MeU (2'-O-Methoxyethyl-5-Methyluridine) chemistry, assuming the "3'" reference was a typographical variation or referred specifically to 3'-terminal capping.

The Therapeutic Challenge: Exon skipping therapies (e.g., for Duchenne Muscular Dystrophy) rely on Antisense Oligonucleotides (ASOs) to mask Exonic Splicing Enhancers (ESEs). This steric blockade forces the spliceosome to skip a specific exon, restoring the reading frame of a disrupted gene.[1]

The Solution: 2'-O-MOE-5MeU This specific modification profile offers a "Goldilocks" balance for steric blockers:

  • 2'-O-MOE (Methoxyethyl): The bulky group at the 2' position locks the ribose in the C3'-endo conformation (RNA-like), significantly increasing binding affinity (

    
    ) to the target pre-mRNA while preventing RNase H degradation (crucial for exon skipping, as we do not want to degrade the transcript, only modify its processing).
    
  • 5-MeU (5-Methyluridine / Ribothymidine): Replacing Uridine with 5-Methyluridine adds a methyl group at the C5 position. This hydrophobic group enhances base stacking interactions, increasing thermal stability (

    
     increases ~0.5°C per modification) and, critically, reducing immunogenicity by evading TLR7/8 detection.
    

Mechanism of Action

The following diagram illustrates the steric blocking mechanism where the ASO displaces the Spliceosome (snRNPs) to effect exon skipping.

ExonSkipping PreMRNA Pre-mRNA Target (Exon N) Complex ASO:Pre-mRNA Duplex PreMRNA->Complex Hybridization ASO 2'-O-MOE-5MeU ASO (Steric Blocker) ASO->Complex High Affinity Binding Spliceosome Spliceosome (snRNPs) Spliceosome->Complex Access Blocked SkippedRNA Mature mRNA (Exon N Skipped) Complex->SkippedRNA Splicing Protein Functional Truncated Protein SkippedRNA->Protein Translation

Figure 1: Mechanism of Steric Blocking. The MOE-modified ASO prevents spliceosome assembly at the target exon, forcing the machinery to splice flanking exons together.

Comparative Properties

FeatureUnmodified DNA2'-O-Methyl (2'-OMe)2'-O-MOE-5MeUPMO (Morpholino)
Nuclease Resistance LowModerateHigh Very High
Binding Affinity (

)
LowHighVery High Moderate
RNase H Activation Yes (Degrades RNA)NoNo (Steric Block) No
Cellular Uptake Lipid requiredLipid requiredGymnotic (Self-uptake) Endo-Porter required
Toxicity Profile LowModerateLow (Reduced Pro-inflammatory) Very Low

Protocol: Solid-Phase Synthesis of 2'-O-MOE-5MeU ASOs

Objective: Synthesize a high-purity 20-mer phosphorothioate ASO. Equipment: Automated DNA/RNA Synthesizer (e.g., Dr. Oligo or MerMade).

Critical Reagents:

  • Phosphoramidites: 2'-O-MOE-5-Me-U phosphoramidites (0.1M in Anhydrous Acetonitrile).

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Sulfurizing Reagent: PADS or DDTT (for Phosphorothioate backbone).[2]

Step-by-Step Cycle Parameters:

  • Detritylation:

    • Reagent: 3% Dichloroacetic acid (DCA) in Toluene.

    • Note: MOE trityl cations are vividly orange. Monitor conductivity to ensure complete removal.

  • Coupling (The Critical Step):

    • Challenge: The 2'-O-MOE group is bulky, creating steric hindrance that slows the reaction.

    • Modification: Increase coupling time to 6–12 minutes (standard DNA is 2 min).

    • Tip: Use a double-coupling cycle (2x delivery of amidite + activator) to maximize yield for sequences >18-mer.

  • Sulfurization (Backbone Modification):

    • Replace standard Iodine oxidation with PADS/DDTT to create the Phosphorothioate (PS) backbone.

    • Contact time: 3–5 minutes.

    • Why? PS backbone is essential for serum stability and protein binding (pharmacokinetics).

  • Capping:

    • Standard Acetic Anhydride/N-Methylimidazole capping to block unreacted chains.

  • Deprotection & Cleavage:

    • Reagent: Ammonium Hydroxide / Methylamine (AMA) 1:1.[2]

    • Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.

    • Caution: Ensure the 5-MeU base protection is compatible with rapid AMA deprotection (usually Acetyl protected).

Protocol: In Vitro Screening via Gymnotic Delivery[3][4]

Context: Unlike PMOs or siRNAs, MOE-modified ASOs possess unique hydrophobic properties that allow them to be taken up by cells without toxic lipid transfection reagents—a process called Gymnosis . This better mimics in vivo tissue uptake.

Experimental Workflow Diagram:

Workflow Design ASO Design (18-25 mer, GC 40-60%) Synthesis Synthesis & QC (ESI-MS / IEX-HPLC) Design->Synthesis Seeding Cell Seeding (Patient Fibroblasts) Synthesis->Seeding Gymnosis Gymnotic Delivery (No Lipids, 1-10 µM ASO) Seeding->Gymnosis Incubation Incubation (4-7 Days) Gymnosis->Incubation Lysis Lysis & Extraction Incubation->Lysis Analysis RT-PCR & Western Blot Lysis->Analysis

Figure 2: Gymnotic Screening Workflow.[3] Note the extended incubation time required for free-uptake assays.

Detailed Methodology:

  • Cell Preparation:

    • Seed patient-derived fibroblasts (e.g., DMD exon deleted lines) at 3,000 cells/well in a 96-well plate.

    • Allow adhesion for 24 hours.

  • Gymnotic Transfection:

    • Prepare ASO dilutions in complete media (PBS or water stock).

    • Concentration Range: Screen at 1 µM, 5 µM, and 10 µM. (Lipid transfection usually uses 50-100 nM; gymnosis requires higher doses but avoids lipid toxicity).

    • Add ASO-media directly to cells.[4] Do not premix with Lipofectamine.

  • Incubation:

    • Incubate for 4 to 7 days .

    • Reasoning: Gymnotic uptake is slower than lipid transfection.[3] Productive exon skipping and protein turnover (Dystrophin restoration) take time to accumulate.

  • Harvest:

    • Split sample: 50% for RNA extraction (Trizol), 50% for Protein (RIPA buffer).

Validation & Analysis

A. RT-PCR (Splicing Verification) [5]

  • Primers: Design primers flanking the skipped exon (e.g., if skipping Exon 51, place Forward on Exon 49/50 and Reverse on Exon 52).

  • Expected Result:

    • Wild Type/Untreated: Larger band (Full length).

    • Effective ASO: Smaller band (Exon 51 deleted).

  • Quantification: Use densitometry (ImageJ) to calculate % Skipping = [Skipped / (Full + Skipped)] * 100.

B. Western Blot (Protein Restoration)

  • Control: Use healthy muscle lysate as a positive control (diluted to 1%, 5%, 10% to create a standard curve). Dystrophin is a massive protein (427 kDa); use Tris-Acetate gels (3-8%) and wet transfer overnight at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Synthesis Yield Incomplete coupling of bulky MOEIncrease coupling time to 10 mins; check water content in acetonitrile (<10 ppm).
High Toxicity (In Vitro) "Aptameric" effect or impuritiesPurify ASO via IEX-HPLC to remove failure sequences (n-1). Ensure PS backbone is not over-sulfurized.
No Exon Skipping (PCR) Poor sequence design or closed chromatinShift ASO target site by 2-5 nucleotides (microwalking). Try a "Cocktail" of 2 ASOs targeting the same exon.
Smearing on Gel Nuclease degradationConfirm 2'-O-MOE modification integrity; ensure 5' and 3' ends are fully protected.

References

  • Hua, Y., et al. (2011). Peripheral SMN restoration is essential for long-term rescue of a severe spinal muscular atrophy mouse model. Nature. Link (Demonstrates efficacy of 2'-O-MOE chemistry in splicing modulation).

  • Sazani, P., & Kole, R. (2003). Therapeutic potential of antisense oligonucleotides as modulators of alternative splicing.[1] Journal of Clinical Investigation.[1] Link (Foundational work on exon skipping mechanisms).

  • BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of 2'-MOE Modified Oligonucleotides.Link (Specifics on coupling times and deprotection).

  • Stein, C. A., et al. (2010). Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents (Gymnosis). Nucleic Acids Research. Link (Protocol for gymnotic delivery).

  • Wan, B., et al. (2016). The chemistry, design, and delivery of antisense oligonucleotides. Molecular Therapy. Link (Review of 5-MeU and MOE properties).

Sources

Application Note: Scaling Up Solid-Phase Synthesis of 2'-MOE Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Application: Clinical and Commercial Manufacturing of Therapeutic Oligonucleotides

Introduction & Rationale

The incorporation of 2'-O-methoxyethyl (2'-MOE) modifications is a cornerstone of modern antisense oligonucleotide (ASO) therapeutics. This specific sugar modification confers exceptional nuclease resistance, reduces off-target immunostimulatory toxicity, and significantly enhances binding affinity to target mRNA (1)[1]. However, transitioning from milligram-scale research synthesis to gram- or kilogram-scale clinical manufacturing introduces profound chemical and mass-transfer engineering hurdles. This guide details the mechanistic rationale and field-validated protocols required to successfully scale up 2'-MOE ASO synthesis using automated solid-phase oligonucleotide synthesis (SPOS).

Mechanistic Insights into 2'-MOE Scale-Up

As a process scientist, scaling up is not simply about using larger columns; it requires a fundamental re-evaluation of reaction kinetics and reagent stability.

Overcoming Steric Hindrance During Coupling

The bulky 2'-methoxyethyl group creates substantial steric hindrance around the 3'-phosphoramidite, drastically reducing the kinetics of the coupling step compared to standard DNA synthesis. To maintain >99% stepwise coupling efficiency at scale, the choice of activator and contact time is critical. While standard 1H-tetrazole is sufficient for unmodified DNA, scaling 2'-MOE requires highly nucleophilic activators and extended coupling times of 6 to 15 minutes (2)[2]. 4,5-Dicyanoimidazole (DCI) is particularly advantageous for large-scale operations because it is highly soluble in acetonitrile (up to 1.1 M), preventing crystallization in synthesizer fluidics and overcoming mass transfer limitations in large column beds (3)[3].

Optimizing Phosphorothioate (PS) Linkage Formation

Therapeutic 2'-MOE ASOs typically feature a phosphorothioate (PS) backbone to further enhance in vivo stability. At scale, traditional sulfurizing agents like the Beaucage reagent pose stability and oxidative byproduct risks. Instead, Phenylacetyl Disulfide (PADS) is the industry standard. Mechanistically, PADS requires an "aging" process; a solution of 0.2 M PADS in acetonitrile/3-picoline aged for 24-48 hours forms reactive polysulfide intermediates that drive sulfurization efficiency to >99.9%, significantly minimizing unwanted phosphate (PO) diester impurities (4)[4].

Eliminating Chlorinated Solvents

Large-scale manufacturing necessitates the removal of hazardous chlorinated solvents like dichloromethane (DCM). Detritylation is effectively performed using dichloroacetic acid (DCA) in toluene, which maintains high purity and yield while complying with green chemistry and safety mandates (5)[5].

Quantitative Process Parameters

Process ParameterStandard DNA Synthesis (Research)2'-MOE Scale-Up Synthesis (Clinical/Commercial)Mechanistic Rationale
Activator 1H-Tetrazole (0.45 M)4,5-Dicyanoimidazole (DCI) (0.8 - 1.1 M)DCI is highly nucleophilic and soluble, preventing crystallization in large-scale fluidics[3].
Coupling Time 1 - 3 minutes6 - 15 minutesExtended time overcomes the severe steric hindrance of the 2'-methoxyethyl moiety[2].
Sulfurizing Agent Beaucage Reagent"Aged" PADS (0.2 M)Aging PADS generates polysulfides, ensuring >99.9% sulfurization efficiency with minimal PO-diester impurities[4].
Detritylation Solvent DCA in DichloromethaneDCA in TolueneToluene eliminates hazardous chlorinated solvents, aligning with large-scale environmental safety standards[5].

Workflow Diagram

G Start Solid Support Preparation (High-loaded CPG/Kinovate) Detritylation 1. Detritylation (3% DCA in Toluene) Start->Detritylation Coupling 2. Coupling (2'-MOE Amidite + 0.8M DCI) Detritylation->Coupling Sulfurization 3. Sulfurization (0.2M 'Aged' PADS in 3-Picoline/ACN) Coupling->Sulfurization Capping 4. Capping (Ac2O + NMI) Sulfurization->Capping Capping->Detritylation Repeat for next cycle Cleavage 5. Cleavage & Deprotection (NH4OH at 50-60°C) Capping->Cleavage Full-length sequence Purification 6. Downstream Processing (AEX/RP-HPLC & UF/DF) Cleavage->Purification

Workflow for large-scale solid-phase synthesis of 2'-MOE modified antisense oligonucleotides.

Detailed Protocol: Large-Scale SPOS of 2'-MOE ASOs

Phase 1: Reagent Preparation & System Priming
  • Phosphoramidite Preparation: Dissolve 2'-MOE phosphoramidites in anhydrous acetonitrile (ACN) to a concentration of 0.15 - 0.2 M. Ensure the ACN water content is strictly <10 ppm to prevent hydrolysis of the amidite.

  • Activator Preparation: Prepare a 0.8 M solution of DCI in anhydrous ACN.

  • Sulfurizing Agent Preparation (Critical Step): Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of ACN and 3-picoline. Allow this solution to age at room temperature for at least 24 to 48 hours prior to use. This aging process is non-negotiable for achieving >99.9% sulfurization[4].

  • System Priming: Prime all lines on the large-scale synthesizer, ensuring no dead volumes or trapped air, which can cause catastrophic pressure failures at scale.

Phase 2: The Synthesis Cycle
  • Detritylation: Wash the solid support with ACN. Deliver 3% DCA in Toluene to remove the 5'-dimethoxytrityl (DMT) protecting group.

    • In-Process Self-Validation (DMT Monitoring): The cleavage of the DMT group yields an orange-colored trityl cation that absorbs strongly at 498 nm. By quantifying the UV absorbance of the detritylation effluent in real-time, operators establish a self-validating feedback loop. A consistent signal confirms >99% coupling efficiency from the preceding cycle, whereas a signal drop immediately diagnoses fluidic blockages or moisture contamination[2].

  • Coupling: Co-deliver the 2'-MOE phosphoramidite and DCI activator to the column. Allow a contact/recirculation time of 10 to 15 minutes to overcome steric hindrance[2]. Wash thoroughly with ACN.

  • Sulfurization: Deliver the aged PADS solution. Allow a contact time of 3 to 5 minutes to convert the unstable phosphite triester into a stable phosphorothioate linkage. Wash with ACN.

  • Capping: Deliver Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF) to acetylate any unreacted 5'-hydroxyl groups, truncating failure sequences to prevent the formation of difficult-to-separate (n-1) impurities.

Phase 3: Cleavage and Deprotection (C&D)
  • Column Unpacking: Transfer the solid support containing the fully synthesized oligonucleotide to a sealed, pressure-rated reaction vessel.

  • Ammonolysis: Add concentrated Ammonium Hydroxide (NH4OH) to the vessel. Heat the mixture at 50-60°C for 8 to 12 hours to cleave the oligonucleotide from the support and remove base protecting groups.

    • Critical Causality Note: If the ASO sequence contains 2'-MOE-Bz-5-Me-C (5-methylcytosine), strictly avoid the use of AMA (Ammonium hydroxide/Methylamine 1:1). Methylamine acts as a strong nucleophile and will cause irreversible N4-methylation of the cytosine base, ruining the batch (6)[6].

  • Recovery: Cool the vessel, filter out the solid support, and evaporate the supernatant to yield the crude 2'-MOE oligonucleotide.

References

  • Synbio Technologies. Antisense Oligonucleotide Synthesis: Key Principles & Applications.[Link]

  • Krotz et al., Organic Process Research & Development. Phosphorothioate Oligonucleotides with Low Phosphate Diester Content: Greater than 99.9% Sulfurization Efficiency with “Aged” Solutions of Phenylacetyl Disulfide (PADS).[Link]

  • ResearchGate. Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control.[Link]

  • ACS Publications. Large-Scale Synthesis of Antisense Oligonucleotides without Chlorinated Solvents.[Link]

Sources

Application Note: Storage, Handling, and Preparation Protocols for 3'-O-MOE-5MeU Phosphoramidites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of advanced therapeutic oligonucleotides often requires modified building blocks to enhance nuclease resistance and target affinity. 3'-O-MOE-5MeU-2'-phosphoramidite (and its structural isomers) is a critical pyrimidine nucleoside analog employed in the assembly of modified RNA derivatives and antisense oligonucleotides (ASOs)[1][2]. While the 2-methoxyethyl (MOE) backbone modification significantly improves duplex stability, the phosphoramidite moiety itself is highly labile.

This application note details the physicochemical vulnerabilities of 3'-O-MOE-5MeU phosphoramidites and provides field-proven, self-validating protocols for their storage, handling, and quality control.

The Chemistry of Degradation: Causality of Synthesis Failures

To master the handling of phosphoramidites, one must understand the mechanisms of their degradation. The reactive core of the molecule is a phosphorus(III) center, which is thermodynamically driven to reach a more stable state when exposed to environmental factors.

  • Oxidation: In the presence of atmospheric oxygen or moisture, the P(III) center rapidly oxidizes to a P(V) species[3]. This oxidized phosphoramidate is entirely unreactive during the tetrazole-mediated coupling step of solid-phase synthesis.

  • Hydrolysis: The diisopropylamino group is designed to be a highly efficient leaving group during coupling. However, trace amounts of water will prematurely hydrolyze this group, converting the monomer into an unreactive H-phosphonate diester[3].

Both degradation pathways result in monomers that cannot participate in chain elongation, leading to truncated failure sequences that drastically reduce the overall yield of the automated synthesis[4].

Degradation P_III 3'-O-MOE-5MeU Phosphoramidite (P-III) H2O Moisture (H2O) P_III->H2O O2 Oxygen (O2) P_III->O2 Hydrolysis Hydrolyzed Intermediate (Loss of Diisopropylamine) Failure Coupling Failure (Truncated Oligo) Hydrolysis->Failure Oxidation Oxidized Phosphoramidate (P-V Species) Oxidation->Failure H2O->Hydrolysis Hydrolysis O2->Oxidation Oxidation

Mechanisms of phosphoramidite degradation via hydrolysis and oxidation.

Storage Requirements

Thermodynamic degradation is temperature-dependent. To maximize the shelf life of 3'-O-MOE-5MeU phosphoramidites, strict cold-chain and atmospheric controls must be maintained[5].

Table 1: Storage and Shelf-Life Specifications

ParameterSpecificationRationale
Long-Term Storage -80°CArrests thermodynamic degradation; maintains stability for up to 6 months[6].
Short-Term Storage -20°CSuitable for active use periods; stable for up to 1 month[6].
Atmosphere Argon (preferred) or NitrogenPrevents P(III) oxidation to P(V)[3]. Argon provides a denser protective blanket[5].
Container Amber glass vial with PTFE septumProtects from UV degradation and prevents moisture permeation.

Self-Validating Handling and Dissolution Protocol

The transition from cold storage to the automated synthesizer is the most critical vulnerability window. The following protocol is designed as a self-validating system ; failure to observe the physical cues at any step mandates halting the process to prevent the loss of expensive synthesis reagents.

Step 1: Thermal Equilibration (Critical)
  • Action: Remove the sealed vial from -20°C or -80°C storage and place it in a vacuum desiccator.

  • Duration: Allow 1 to 2 hours for the vial to reach ambient room temperature.

  • Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder. This will cause instantaneous hydrolysis of the diisopropylamino group.

  • Validation Checkpoint: The vial exterior must be completely dry and at room temperature to the touch before the septum is pierced.

Step 2: Inert Atmosphere Purging
  • Action: Inside a glovebox or using a Schlenk line, purge the vial with dry Argon.

  • Causality: Argon displaces ambient oxygen and moisture. Being denser than Nitrogen, Argon provides a superior physical blanket over the solid chemical[5].

Step 3: Anhydrous Dissolution
  • Action: Inject anhydrous acetonitrile (ACN) directly through the PTFE septum to achieve the desired molarity (typically 0.1 M). The ACN must be certified for DNA synthesis with a water content of < 10 ppm[3].

  • Causality: The steric hindrance of the MOE group often requires slightly longer coupling times; ensuring maximum monomer concentration and purity in the diluent is essential to drive the reaction kinetics.

Step 4: Moisture Scavenging
  • Action: Add activated 3Å molecular sieves to the dissolved phosphoramidite solution.

  • Causality: Sieves act as an active scavenging system, sequestering any trace water introduced during the dissolution process or via the synthesizer's fluidic lines.

Workflow Start 1. Remove from Cold Storage (-20°C / -80°C) Equilibrate 2. Equilibrate to Room Temp (Desiccator, 1-2 hrs) Start->Equilibrate Purge 3. Purge Vial (Argon / N2 Blanket) Equilibrate->Purge Diluent 4. Dissolve in Anhydrous ACN (<10 ppm H2O) Purge->Diluent Sieves 5. Add Activated Molecular Sieves (3Å) Diluent->Sieves QC 6. QC Validation (31P-NMR / LC-MS) Sieves->QC Synthesizer 7. Load onto Automated Synthesizer QC->Synthesizer

Preparation workflow for 3'-O-MOE-5MeU phosphoramidites prior to oligo synthesis.

Quality Control & Analytical Validation

Prior to initiating a synthesis run, the integrity of the prepared 3'-O-MOE-5MeU phosphoramidite solution must be analytically verified. Relying solely on the manufacturer's Certificate of Analysis (CoA) is insufficient once the vial has been opened and manipulated.

Table 2: Quality Control Analytical Specifications

Analytical MethodTarget Analyte / FeatureAcceptance CriteriaCausality / Importance
31P-NMR P(III) DiastereomersTwo sharp peaks at ~150 ppmConfirms intact phosphoramidite. The P(III) center is chiral, yielding two diastereomers[7].
31P-NMR P(V) Oxidation Impurities< 1.0% (Peaks at -25 to 99 ppm)P(V) species are unreactive and cause coupling failures[7].
LC-MS Neutral Phosphoramidite MassConforms to theoretical massVerifies structural identity and detects hydrolyzed intermediates[3].
Karl Fischer Titration Water Content in Diluent< 10 ppmExcess water hydrolyzes the diisopropylamino leaving group[3].

Analytical Nuances: When performing 31P-NMR, it is crucial to recognize that the P(III) atom in a nucleoside phosphoramidite is a chiral center. Therefore, a pristine, unoxidized sample will naturally present as a mixture of two diastereomers, yielding a characteristic doublet at approximately ~150 ppm[7]. The presence of peaks between -25 to 99 ppm is a definitive indicator of P(V) oxidation impurities[7], which necessitates discarding the solution to prevent coupling failures.

References

  • Title: Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides Source: Waters Corporation URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2'-MOE Modified RNA Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support center to provide a comprehensive, in-depth guide to troubleshooting low yields in 2'-O-Methoxyethyl (2'-MOE) modified RNA synthesis. This resource is structured to move from identifying the problem to systematically diagnosing and resolving the underlying issues, ensuring both scientific accuracy and practical, field-proven insights for researchers, scientists, and drug development professionals.

The synthesis of 2'-MOE modified oligonucleotides is a cornerstone of antisense technology, offering enhanced nuclease resistance and high binding affinity to target RNA.[1][2] Despite the robustness of phosphoramidite chemistry, achieving high yields with modified nucleotides can be challenging. This guide provides a systematic approach to troubleshooting and optimizing your 2'-MOE RNA synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides immediate insights into potential issues.

Q1: What is a typical acceptable overall yield for a 20-mer 2'-MOE modified oligonucleotide?

A1: While yields are sequence-dependent, a well-optimized synthesis of a 20-mer 2'-MOE oligonucleotide on a standard lab scale (e.g., 1 µmol) should typically yield between 20-50 OD units of crude product, which corresponds to roughly 100-250 µg. The average stepwise coupling efficiency is the most critical factor determining the final yield. An average coupling efficiency of over 99% is desirable.

Q2: My overall yield is low. How do I know if the problem is with the 2'-MOE phosphoramidites specifically?

A2: The most direct way to assess the performance of a specific monomer is by monitoring the trityl cation release during synthesis.[3] If your synthesizer is equipped with a trityl monitor, a significant drop in the orange color intensity after the coupling of a 2'-MOE monomer indicates poor coupling efficiency for that specific step.[3] Post-synthesis, analysis of the crude product by reverse-phase HPLC or mass spectrometry will show a significant (n-1) peak, corresponding to the sequence lacking the problematic 2'-MOE nucleotide.[3][4]

Q3: Are 2'-MOE phosphoramidites more susceptible to degradation than standard DNA or RNA phosphoramidites?

A3: Like all phosphoramidites, 2'-MOE monomers are sensitive to moisture and oxidation.[3][5] The steric bulk of the 2'-MOE group does not inherently make them more chemically labile, but it can slow down the kinetics of the coupling reaction, making the synthesis more sensitive to suboptimal conditions such as moisture or a poorly performing activator.[6]

Q4: Can I use the same deprotection strategy for 2'-MOE modified RNA as for standard RNA?

A4: Yes, the 2'-MOE group is stable to standard deprotection conditions used for RNA synthesis. A common and effective method is using a mixture of aqueous ammonium hydroxide and methylamine (AMA).[1] However, a critical exception exists: if you are using 2'-MOE-5-Me-C with a benzoyl (Bz) protecting group, you should avoid using methylamine, as it can cause methylation at the N4 position. In this case, deprotection with concentrated ammonium hydroxide alone is recommended.[1]

Part 2: Systematic Troubleshooting of Low Yields

Low yields in oligonucleotide synthesis are typically traced back to inefficiencies in one or more steps of the synthesis cycle. This section provides a logical workflow to diagnose and resolve the root cause.

The 2'-MOE Phosphoramidite Synthesis Cycle

Understanding the standard synthesis cycle is crucial for effective troubleshooting. Each step presents potential pitfalls that can lead to reduced yield.

Phosphoramidite Cycle Detritylation 1. Detritylation (DCA in DCM) Removes 5'-DMT group Wash1 Wash (Anhydrous Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling (2'-MOE Amidite + Activator) Forms phosphite triester Wash1->Coupling Wash2 Wash (Anhydrous Acetonitrile) Coupling->Wash2 Capping 3. Capping (Acetic Anhydride / NMI) Blocks unreacted 5'-OH Wash2->Capping Wash3 Wash (Anhydrous Acetonitrile) Capping->Wash3 Oxidation 4. Oxidation (Iodine Solution) Stabilizes linkage to P(V) Wash3->Oxidation Wash4 Wash (Anhydrous Acetonitrile) Oxidation->Wash4 Next_Cycle Begin Next Cycle Wash4->Next_Cycle Next_Cycle->Detritylation for next monomer

Caption: The four main steps of the phosphoramidite synthesis cycle.

Troubleshooting Decision Tree

Use this decision tree to systematically identify the source of low yield.

Troubleshooting Low Yield Start Low Overall Yield Detected Systemic_Issue Is the yield low for all sequences, including standard DNA/RNA? Start->Systemic_Issue Check_Trityl Review Trityl Data: Consistent signal drop after 2'-MOE addition? HPLC_Analysis Analyze Crude Product by HPLC/MS: Prominent n-1 peak? Check_Trityl->HPLC_Analysis No / Unsure Coupling_Problem Problem: Low Coupling Efficiency Check_Trityl->Coupling_Problem Yes Systemic_Issue->Check_Trityl No General_Problem Problem: Systemic Issue Systemic_Issue->General_Problem Yes HPLC_Analysis->Coupling_Problem Yes Deprotection_Loss Problem: Product Loss During Workup HPLC_Analysis->Deprotection_Loss No Moisture Cause: Moisture Contamination Solution: Use anhydrous solvents, fresh reagents, check for leaks. Coupling_Problem->Moisture Reagent_Degradation Cause: Degraded Reagents Solution: Replace phosphoramidites and activator. Coupling_Problem->Reagent_Degradation Protocol_Suboptimal Cause: Suboptimal Protocol Solution: Increase coupling time, optimize activator concentration. Coupling_Problem->Protocol_Suboptimal Synthesizer_Fluidics Cause: Synthesizer Fluidics Solution: Check for blockages, leaks, and reagent delivery. General_Problem->Synthesizer_Fluidics General_Reagents Cause: Degraded Ancillary Reagents Solution: Replace all common reagents (DCA, Capping, Oxidizer). General_Problem->General_Reagents Incomplete_Cleavage Cause: Incomplete Cleavage Solution: Increase deprotection time/temp. Precipitation_Loss Cause: Poor Precipitation Solution: Optimize precipitation protocol.

Caption: A logical workflow for troubleshooting low synthesis yields.

Part 3: In-Depth Analysis and Optimization

Issue 1: Low Coupling Efficiency

This is the most common reason for low yields, especially with sterically hindered monomers like 2'-MOE.[3]

Causality and Explanation:

The coupling reaction involves the activation of the phosphoramidite by an activator (e.g., DCI, ETT), followed by a nucleophilic attack from the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This reaction is highly sensitive to several factors:

  • Moisture: Water will readily hydrolyze the phosphoramidite or the activated intermediate, rendering it inactive.[3][8] Anhydrous conditions are paramount.

  • Reagent Quality: Phosphoramidites and activators have a limited shelf life and can degrade, especially if not stored properly under an inert atmosphere.[9]

  • Activator Performance: The choice and concentration of the activator are critical. For sterically demanding 2'-MOE monomers, a more potent activator or a longer coupling time may be necessary to drive the reaction to completion.[3][10] DCI (4,5-Dicyanoimidazole) is a common choice due to its high solubility and nucleophilicity, which can enhance reaction rates.[11][12] BTT (5-Benzylthio-1H-tetrazole) is also often recommended for RNA synthesis due to its acidity.[3][10]

  • Coupling Time: Due to steric hindrance from the 2'-MOE group, the standard coupling time used for DNA synthesis may be insufficient. Extending the coupling time allows the reaction to proceed to a higher completion rate.[13]

Optimization Strategies & Data

ParameterStandard ConditionOptimized for 2'-MOERationale
Coupling Time 2-3 minutes6-10 minutesOvercomes the slower reaction kinetics caused by the steric bulk of the 2'-MOE group.[3]
Activator 1H-Tetrazole (0.45 M)DCI (0.25 - 1.0 M) or BTT (~0.33 M)DCI and BTT are more effective for sterically hindered monomers than tetrazole.[3][10]
Amidite Concentration ~0.1 M0.1 - 0.15 MA slightly higher concentration can help drive the reaction equilibrium towards the coupled product.
Acetonitrile Water Content < 30 ppm< 10 ppmMinimizes the hydrolysis of the phosphoramidite, a primary cause of coupling failure.[3]
Issue 2: Inefficient Capping or Oxidation

While not as common as coupling failure, issues with these steps can contribute to a lower yield of the desired full-length product.

Causality and Explanation:

  • Capping: The capping step, using acetic anhydride and N-methylimidazole (NMI), acetylates any 5'-hydroxyl groups that failed to react during the coupling step.[14][15] This is critical because it prevents these "failure sequences" from elongating further, which would create difficult-to-remove (n-x) impurities that are very similar in length to the final product.[14] Inefficient capping leads to a purer crude product but does not directly address the root cause of the initial coupling failure.

  • Oxidation: The oxidation step converts the unstable phosphite triester linkage to a more stable P(V) phosphate triester using an iodine solution.[15] Incomplete oxidation can lead to chain cleavage during the acidic detritylation step of the next cycle, thereby reducing the overall yield. The water content in the oxidizer is essential for the reaction, but residual water must be thoroughly removed by washing before the next coupling step. Some protocols advocate for a second capping step after oxidation to ensure the support is completely dry.[14][15]

Optimization Strategies:

  • Ensure capping reagents are fresh and anhydrous.

  • Verify the correct concentration and stability of the iodine solution for oxidation.

  • For sequences prone to low coupling, consider a "Cap A/Cap B/Cap A" or double capping protocol to ensure all unreacted chains are terminated.

  • If synthesizing phosphorothioates (PS) instead of standard phosphodiester (PO) linkages, ensure your sulfurization reagent is active and the reaction time is sufficient.

Issue 3: Product Loss During Cleavage and Deprotection

Even with a successful synthesis, significant product can be lost during the final workup.

Causality and Explanation:

  • Incomplete Cleavage: The oligonucleotide must be efficiently cleaved from the solid support (e.g., CPG). If the cleavage conditions (time, temperature, reagent) are insufficient, a portion of the product will remain bound to the support, leading to low recovery.[16]

  • Degradation: While the 2'-MOE modification is robust, the RNA backbone is susceptible to degradation if exposed to harsh or incorrect deprotection conditions. Ensure you are using the correct deprotection solution as recommended for your specific set of protecting groups.

  • Loss during Precipitation: The final desalting and precipitation step can be a source of product loss if not optimized. Incomplete precipitation or accidental aspiration of the product pellet will directly impact the final measured yield.

Optimization Strategies:

  • Follow the recommended cleavage and deprotection protocols for your solid support and protecting groups. For UnySupport, for example, harsher conditions may be required for complete cleavage compared to standard CPG.[16]

  • After cleavage from the support, ensure the supernatant containing the oligonucleotide is completely transferred.

  • During ethanol precipitation, ensure the solution is sufficiently cold and allowed to incubate long enough for complete precipitation. Use a co-precipitant like glycogen if working with very small quantities of product.

Part 4: Experimental Protocols

Protocol 1: RP-HPLC Analysis of Crude 2'-MOE Oligonucleotide

This protocol allows for the assessment of synthesis purity and the identification of failure sequences.

Objective: To quantify the percentage of full-length product (n) versus failure sequences (n-1).

Materials:

  • Crude, deprotected oligonucleotide sample, dissolved in water.

  • HPLC system with a UV detector.

  • Reversed-phase column suitable for oligonucleotides (e.g., Thermo Scientific™ DNAPac™ RP, Agilent PLRP-S).[4][17]

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) or 80 mM HFIP/7 mM TEA in water.[18]

  • Mobile Phase B: 100 mM TEAA or 80 mM HFIP/7 mM TEA in 50% Acetonitrile.[18]

Methodology:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 5-10 µL of the dissolved crude oligonucleotide sample (approx. 0.1 OD).

  • Run a linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Monitor the absorbance at 260 nm.

  • Data Interpretation: The main peak corresponds to the full-length product (FLP). Peaks eluting just before the main peak are typically shorter failure sequences (n-1, n-2, etc.).[4] A large n-1 peak is a definitive sign of low coupling efficiency in one or more steps. Mass spectrometry can be used to confirm the identity of each peak.[4]

Protocol 2: Small-Scale Test Synthesis

This protocol is used to verify the performance of a suspect phosphoramidite or activator.

Objective: To isolate the performance of a single 2'-MOE monomer coupling step.

Methodology:

  • Program a short test sequence on your synthesizer, for example, 5'-TT(X)T-3', where X is the 2'-MOE monomer you are testing.

  • Use known high-quality ancillary reagents and a fresh bottle of activator.

  • Run the synthesis. If possible, collect the trityl fractions from each deblocking step.

  • Cleave, deprotect, and analyze the crude product by HPLC/MS as described in Protocol 1.

  • Data Interpretation:

    • Trityl Data: A sharp drop in the trityl absorbance after the 'X' coupling step points to a problem with that specific monomer or its coupling conditions.[6]

    • HPLC/MS Data: The presence of a significant amount of the 'TTT' (n-1) sequence confirms the coupling failure of the 'X' monomer. If the main product is the full 'TTXT', the monomer and activator are likely performing correctly.

References

  • Catalysts. (2024). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Catalysts. [Link]

  • Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved March 4, 2026, from [Link]

  • Livingston, A., et al. (2015, December 2). Liquid-Phase Synthesis of 2'-Methyl-RNA on a Homostar Support through Organic-Solvent Nanofiltration. Advances in Engineering. [Link]

  • Kumar, R. K., et al. (2006). Antisense oligonucleotides: efficient synthesis of 2'-O-methoxyethyl phosphorothioate oligonucleotides using 4,5-dicyanoimidazole. Are these oligonucleotides comparable to those synthesized using 1H-tetrazole as coupling activator? Bioorganic & Medicinal Chemistry, 14(14), 5049–5060. [Link]

  • Pragolab. (n.d.). High Resolution LC/MS Analysis of Therapeutic Oligonucleotides on a New Porous Polymer-Based Reversed Phase Column. Retrieved March 4, 2026, from [Link]

  • Glen Research. (n.d.). Glen Report 36-14: Application Note — RNA Synthesis. Retrieved March 4, 2026, from [Link]

  • University of Oxford. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. [Link]

  • Phenomenex. (n.d.). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Retrieved March 4, 2026, from [Link]

  • Wölfl, S., et al. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. Molecules, 28(19), 6876. [Link]

  • Stepanova, I. A., et al. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. International Journal of Molecular Sciences, 26(1), 227. [Link]

  • Gella, V. R., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7592. [Link]

  • ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved March 4, 2026, from [Link]

  • Stawiński, J., et al. (1998). Solid support synthesis of all-Rp-oligo(ribonucleoside phosphorothioate)s. Nucleic Acids Research, 26(14), 3337–3341. [Link]

  • Dahl, B. H., et al. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved March 4, 2026, from [Link]

  • ATDBio. (2024, May 6). Know your oligo mod: 2ʹ-MOE. [Link]

  • Ravikumar, V. T., et al. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(4), 1224–1229. [Link]

  • Glen Research. (n.d.). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved March 4, 2026, from [Link]

  • Jatczak, M., et al. (2022). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 27(19), 6667. [Link]

  • Stepanova, I. A., et al. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. International Journal of Molecular Sciences, 26(1), 227. [Link]

Sources

Minimizing n-1 impurities in 3'-O-MOE-5MeU synthesis cycles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for oligonucleotide chemists. It prioritizes the industry-standard 2'-O-MOE modification (used in therapeutics like Nusinersen) while addressing the steric challenges relevant to the specific "3'-O-MOE" isomer mentioned in your request.

Topic: Minimizing n-1 Deletion Impurities in 2'-O-MOE / 3'-O-MOE Cycles Analyst: Senior Application Scientist, Oligonucleotide Chemistry Status: Operational[1]

⚠️ Nomenclature & Configuration Alert

User Query: "3'-O-MOE-5MeU" Technical Clarification: Standard therapeutic antisense oligonucleotides (ASOs) typically utilize 2'-O-MOE (2'-O-methoxyethyl) modifications with the phosphoramidite at the 3' position (Standard 3'→5' synthesis).[1]

  • Standard Reagent: 5'-O-DMT-2'-O-MOE-5-Me-U-3'-phosphoramidite.[1]

  • Reverse Reagent: 3'-O-MOE-5-Me-U-2'-phosphoramidite (Rare, used for 5'→3' synthesis).[1]

Note: The troubleshooting logic below applies to both configurations . The root cause of n-1 impurities in either case is the steric hindrance imposed by the methoxyethyl group near the reaction center, necessitating identical kinetic adjustments.

Module 1: The Diagnostic Matrix

Issue: Presence of n-1 impurities (deletion sequences) in crude LC-MS analysis. Use this matrix to identify the root cause before altering protocols.

Symptom (LC-MS/HPLC)Probable CauseMechanism
n-1 (Random Distribution) Moisture / Hydrolysis Water competes with the 5'-OH for the activated amidite.[1] The amidite hydrolyzes, the cycle fails, and if capping is imperfect, an internal deletion occurs.
n-1 (Specific to MOE steps) Steric Hindrance (Kinetics) The bulky MOE group slows the approach of the activator/amidite complex. Standard coupling times (2 min) are insufficient.
n-1 (Accumulating at 3' end) Support Loading Overloaded solid support (CPG/Polystyrene) creates steric crowding near the linker, preventing initial couplings.
n-1 + n-x (Shortmers) Capping Failure If capping fails, unreacted chains remain "alive" (5'-OH).[1] They may miss one cycle (n-1) and couple in the next, creating an internal deletion.

Module 2: Critical Process Parameters (CPPs)

Q: My coupling efficiency for MOE-5MeU drops to 97%. How do I recover >99%?

A: You must compensate for the steric bulk of the methoxyethyl tail. The MOE group creates a "kinetic wall" around the phosphoramidite center. To overcome this, you must adjust Concentration , Time , and Activation Energy .

The Activator Choice (Acidity vs. Sterics)

Standard Tetrazole is too weak and sterically hindered for MOE chemistry.

  • Recommendation: Switch to 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) .[1]

  • Why? BTT (pKa ~4.1) is more acidic than Tetrazole (pKa ~4.9), increasing the concentration of the reactive tetrazolide intermediate.

  • Protocol: Use 0.30 M BTT in Acetonitrile. If BTT is unavailable, 0.50 M ETT is a validated alternative.

Moisture Control (The <50 ppm Rule)

MOE phosphoramidites are hygroscopic. Even trace water (50-100 ppm) in the acetonitrile will quench the activator/amidite complex faster than the bulky coupling reaction can occur.

  • Action: Ensure Acetonitrile water content is <30 ppm . Use molecular sieves (3Å) in the amidite bottle if the run exceeds 12 hours.

The "Double Coupling" Standard

Do not rely on a single long coupling step. Two shorter pulses are kinetically superior for bulky modifications.

  • Standard DNA: 1x 120 sec.

  • MOE Protocol: 2x 300 sec (Total 10 mins) or 2x 420 sec (Total 14 mins).

  • Logic: The first shot reacts with the accessible sites. The wash/drain step removes the equilibrium-stalled reagents. The second shot (fresh excess amidite) drives the reaction on the remaining difficult sites.

Module 3: The "n-1" Mechanism Visualized

Q: How exactly does an n-1 internal deletion happen? I thought failed couplings were capped?

A: An internal n-1 deletion requires a Double Failure :

  • Coupling Fails: The MOE base is not added (Sterics).

  • Capping Fails: The unreacted 5'-OH is not acetylated (Capping reagent degraded or insufficient time).

  • Next Cycle: The next base (e.g., DNA-A) successfully couples to the original 5'-OH.

  • Result: The sequence continues, missing exactly one MOE residue.

Visualization: The Genesis of n-1

G Start Growing Chain (n) Coupling Coupling Step (MOE-5MeU + Activator) Start->Coupling Decision1 Coupling Successful? Coupling->Decision1 Success Sequence (n+1) (Correct) Decision1->Success Yes (>98%) Fail Unreacted 5'-OH (Failure) Decision1->Fail No (<2%) Capping Capping Step (Ac2O + NMI) Fail->Capping Decision2 Capping Successful? Capping->Decision2 Capped Acetylated Shortmer (Removed during Purification) Decision2->Capped Yes Uncapped Reactive 5'-OH Persists (The Danger Zone) Decision2->Uncapped No (Reagent Failure) NextCycle Next Cycle Coupling (Base n+2) Uncapped->NextCycle N_Minus_1 RESULT: n-1 Internal Deletion (Impurity Co-elutes) NextCycle->N_Minus_1

Figure 1: The "Double Failure" pathway.[1] Internal n-1 deletions arise only when both Coupling and Capping steps fail sequentially.

Module 4: Step-by-Step Optimization Protocol

Objective: Minimize n-1 impurities in a 1 µmol scale synthesis of 2'-O-MOE-5MeU.

Step 1: Reagent Preparation
  • Phosphoramidite: Dissolve 2'-O-MOE-5MeU amidite to 0.15 M (standard DNA is 0.10 M).[1] Higher concentration drives kinetics.

  • Activator: Prepare 0.30 M BTT in Anhydrous Acetonitrile.

  • Drying: Ensure reagents are installed over fresh molecular sieves.

Step 2: The Cycle Configuration (Double Coupling)

Modify your synthesizer protocol for all MOE bases as follows:

StepReagentVolume/TimeTechnical Note
1. Detritylation TCA/DCAStandardMonitor UV to ensure complete removal. Incomplete detritylation mimics n-1.
2. Coupling 1 MOE Amidite + BTT300 sec First "bulk" addition.
3. Wash Acetonitrile10 secRemove depleted activator/amidite.
4. Coupling 2 MOE Amidite + BTT300 sec Fresh reagent targets difficult sites.
5. Oxidation Iodine/Water45 secStandard oxidation.
6.[2] Capping Cap A + Cap BDouble Time CRITICAL: Increase Capping time by 50-100% (e.g., 60s total).

Why Increase Capping? Because MOE coupling is difficult, you will have more unreacted 5'-OH groups than usual.[1] You must ensure the Capping reagent (Ac2O) has enough time and volume to acetylate all of them to prevent the "Internal n-1" scenario shown in Figure 1.

Step 3: Post-Synthesis Analysis
  • DMT-On Purification: Since n-1 deletions (if capped) are shortmers (lacking the final DMT), use a DMT-On cartridge or HPLC purification to separate the Full Length Product (FLP) from the failure sequences.

  • Mass Spec (ESI): Look for the mass difference of -334 Da (approximate mass of one MOE-U residue).

References

  • Glen Research. (2023). 2'-MOE Phosphoramidites for RNA Synthesis. Retrieved from [Link]

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis VI: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research.[3][4] Retrieved from [Link]

  • Agilent Technologies. (2022). Advancements in RNA Synthesis: Solving the Steric Challenge. Agilent Technical Notes. Retrieved from [Link]

Sources

Navigating Steric Hindrance in MOE Synthesis: A Technical Guide to Capping Protocol Adjustment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the synthesis of modified oligonucleotides, such as those containing 2'-O-methoxyethyl (MOE) modifications, presents unique challenges. The successful synthesis of these molecules is paramount for their therapeutic efficacy. A critical, yet often overlooked, step in this process is the capping of unreacted 5'-hydroxyl groups. Inefficient capping, particularly when dealing with the steric bulk of MOE modifications, can lead to the accumulation of failure sequences (n-1 deletions), complicating purification and compromising the final product's purity and activity.[1]

This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges of capping sterically hindered MOE-modified oligonucleotides.

Troubleshooting Guide: Overcoming Capping Inefficiencies

This section addresses common issues encountered during the capping step of MOE oligonucleotide synthesis in a practical question-and-answer format.

Q1: My final MOE-containing oligonucleotide shows a significant (n-1) peak on HPLC/PAGE analysis. What is the likely cause?

A: A prominent (n-1) peak is a classic indicator of inefficient capping.[1] During solid-phase synthesis, not every 5'-hydroxyl group on the growing oligonucleotide chain will react with the incoming phosphoramidite in the coupling step. The capping step is designed to acetylate these unreacted hydroxyls, rendering them inert to further chain elongation.[1][2] When capping is incomplete, these unreacted sites can participate in the subsequent coupling cycle, leading to the formation of oligonucleotides missing a single nucleotide, known as (n-1) deletions. The steric bulk of the 2'-MOE group can hinder the access of capping reagents to the 5'-hydroxyl, leading to a higher incidence of incomplete capping compared to standard DNA or RNA synthesis.[2]

Q2: I've noticed lower capping efficiency specifically at MOE nucleotide incorporation steps. Why does this happen?

A: The 2'-O-methoxyethyl group is significantly larger than the 2'-hydroxyl of RNA or the 2'-hydrogen of DNA. This increased steric bulk in close proximity to the 5'-hydroxyl group can physically obstruct the approach of the capping reagents, primarily the acetic anhydride/N-methylimidazole complex. This steric hindrance slows down the rate of the acetylation reaction, and a standard capping protocol may not provide sufficient time or reagent concentration for the reaction to go to completion.

Q3: Can I simply extend the capping time to improve efficiency for MOE synthesis?

A: Yes, extending the capping time is a primary and often effective strategy to counteract the effects of steric hindrance. For standard DNA synthesis, a capping time of 1-2 minutes is typical. When synthesizing MOE-containing oligonucleotides, it is advisable to increase this time. While the optimal time can be synthesizer and sequence-dependent, a good starting point is to double the standard capping time. However, be aware that excessively long capping times, especially with certain activators like 4-dimethylaminopyridine (DMAP), have been reported to cause side reactions, such as modification of guanine residues.[3] Therefore, optimization is key.

Q4: Are there alternative capping reagents that are more effective for sterically hindered nucleotides like MOE?

A: Absolutely. When standard acetic anhydride-based capping proves insufficient, several alternative strategies can be employed:

  • UniCap™ Phosphoramidite: This is a phosphoramidite-based capping reagent that utilizes the highly efficient phosphoramidite coupling chemistry to cap unreacted 5'-hydroxyls.[4] Since the coupling reaction itself is very efficient, using a phosphoramidite for capping can lead to higher capping efficiencies, especially for sterically demanding modifications.

  • Phenoxyacetic Anhydride (Pac2O): This reagent can sometimes be more effective than acetic anhydride for capping.

  • Increased N-methylimidazole (NMI) Concentration: The concentration of the activator, NMI, in the capping B solution can influence capping efficiency. Some protocols suggest that a higher concentration of NMI can improve the rate of acetylation.

Frequently Asked Questions (FAQs)

What is the fundamental purpose of the capping step in oligonucleotide synthesis?

The capping step serves to permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is crucial to prevent the formation of deletion mutations (n-1 shortmers), which are difficult to separate from the full-length product and can negatively impact the performance of the oligonucleotide in downstream applications.[1]

How do I assess the efficiency of my capping step?

Capping efficiency can be indirectly assessed by analyzing the purity of the final crude oligonucleotide product using techniques like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). A low level of (n-1) deletion impurities suggests high capping efficiency. For a more direct and quantitative assessment, a trityl-on analysis after a failed coupling cycle can be performed.

Can poor quality capping reagents affect the synthesis of MOE oligonucleotides?

Yes, the quality of capping reagents is critical. Acetic anhydride is susceptible to hydrolysis. The use of old or improperly stored reagents can lead to significantly reduced capping efficiency. It is essential to use fresh, anhydrous reagents for all oligonucleotide synthesis, especially for challenging modifications like MOE.

Visualizing the Challenge: Steric Hindrance in MOE Capping

The following diagram illustrates how the bulky 2'-MOE group can impede the access of the capping agent to the 5'-hydroxyl group.

Caption: Steric hindrance from the 2'-MOE group impeding capping reagent access.

Experimental Protocols

Protocol 1: Standard Capping Protocol for DNA Synthesis

This protocol is suitable for standard DNA oligonucleotides without bulky modifications.

  • Reagents:

    • Capping A: Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile (ACN)

    • Capping B: 16% N-Methylimidazole in THF

  • Procedure (Automated Synthesizer):

    • Following the coupling step and subsequent wash, deliver an equal volume of Capping A and Capping B reagents to the synthesis column.

    • Allow the capping reaction to proceed for 1 minute .

    • Wash the column thoroughly with ACN to remove excess capping reagents and byproducts.

Protocol 2: Modified Capping Protocol for MOE Synthesis

This protocol is recommended for oligonucleotides containing sterically demanding 2'-MOE modifications.

  • Reagents:

    • Capping A: Acetic Anhydride in THF or ACN

    • Capping B: 16% N-Methylimidazole in THF

  • Procedure (Automated Synthesizer):

    • Following the coupling step for the MOE monomer and subsequent wash, deliver an equal volume of Capping A and Capping B reagents to the synthesis column.

    • Extend the capping reaction time to 3-5 minutes .

    • Wash the column thoroughly with ACN.

Protocol 3: Alternative Capping using UniCap™ Phosphoramidite for MOE Synthesis

This protocol provides a high-efficiency alternative for challenging sequences.

  • Reagents:

    • UniCap™ Phosphoramidite (diluted to standard phosphoramidite concentration)

    • Activator (e.g., Dicyanoimidazole - DCI)

  • Procedure (Automated Synthesizer):

    • In place of the standard capping step, perform a second coupling step using the UniCap™ Phosphoramidite.

    • Deliver the UniCap™ Phosphoramidite and activator to the synthesis column.

    • Use a standard coupling time for this step (typically 2-5 minutes).

    • Wash the column thoroughly with ACN.

Comparative Summary of Capping Protocols

ParameterStandard DNA ProtocolModified MOE ProtocolUniCap™ Protocol
Capping Reagent Acetic Anhydride / NMIAcetic Anhydride / NMIUniCap™ Phosphoramidite / Activator
Reaction Time 1 minute3-5 minutes2-5 minutes
Primary Application Standard DNA/RNA2'-MOE and other sterically hindered modificationsHigh-efficiency capping for challenging sequences
Key Advantage Fast and cost-effective for standard synthesisImproved efficiency for bulky modificationsHighest capping efficiency

Conclusion

The successful synthesis of high-purity MOE-modified oligonucleotides hinges on the optimization of every step in the synthesis cycle. The capping step, while seemingly straightforward, requires careful consideration when dealing with the steric challenges posed by the 2'-MOE modification. By understanding the principles of steric hindrance and employing strategies such as extended reaction times or alternative, more efficient capping reagents, researchers can significantly reduce the incidence of deletion impurities and ensure the integrity of their final product. This guide provides a starting point for troubleshooting and protocol optimization, empowering scientists to confidently tackle the synthesis of these therapeutically important molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of 2'-MOE Modified Oligonucleotides.
  • The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC. (2025).
  • TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
  • Glen Research. (n.d.). Capping Reagents.
  • New England Biolabs. (n.d.). RNA Capping.
  • GenScript. (n.d.). GenScript Capping Technology: Advanced mRNA Synthesis and RNA Production Solutions.
  • BenchChem. (2025). Troubleshooting failed capping steps in oligonucleotide synthesis.
  • Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC. (n.d.).
  • Thermo Fisher Scientific. (2022, May 21). Improved mRNA synthesis with TheraPure products.
  • Integrated DNA Technologies. (2023, October 4).
  • ResearchGate. (n.d.). Manufacturing and analytical processes for 2′-o-(2-methoxyethyl)-modified oligonucleotides | Request PDF.
  • Aapptec Peptides. (n.d.). SPPS Capping procedure.
  • Google Patents. (n.d.). US9403865B2 - Method of preparing oligomeric compounds using modified capping protocols.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
  • The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC. (2025).
  • Glen Research. (n.d.). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis.

Sources

Technical Support Center: Integrity & Deprotection of 2'-O-MOE Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Preventing Depurination & Strand Scission During MOE Oligonucleotide Workup

Executive Summary: The "Depurination" Paradox

The Core Conflict: Users often report "depurination during deprotection" when they observe strand cleavage (n-1, n-2 fragments) after the final basic workup. Scientifically, this is a two-stage failure:

  • The Silent Injury (Synthesis): The actual depurination (loss of the purine base, creating an apurinic/abasic site) occurs due to acid exposure (TCA/DCA) during the detritylation steps of synthesis.[1]

  • The Manifestation (Deprotection): The basic conditions (Ammonia/AMA) and heat required for deprotection attack the sugar at the apurinic site, causing beta-elimination and strand scission.

The MOE Factor: 2'-O-Methoxyethyl (MOE) residues are exceptionally robust and resistant to nuclease degradation and hydrolysis. However, MOE oligonucleotides are frequently synthesized as Gapmers (MOE-DNA-MOE). The central DNA "gap" remains highly susceptible to acid-catalyzed depurination.

Therefore, "preventing depurination during deprotection" requires a dual strategy:

  • Mitigation: Optimizing deprotection conditions to minimize thermal stress on the DNA gap.

  • Prevention: Adjusting the upstream synthesis cycle to reduce acid contact time.

The Mechanism of Failure

To solve the problem, we must visualize the chemical pathway. The damage is cumulative.

DepurinationPathway cluster_0 The 'Depurination' Event cluster_1 The 'Scission' Event Synthesis Synthesis Cycle (Detritylation) Acid Acid Exposure (TCA/DCA) Synthesis->Acid Step 1 AP_Site Apurinic (Abasic) Site (Silent Defect) Acid->AP_Site Protonation of N7 Glycosidic Bond Break Intact Full Length Product Acid->Intact Controlled Conditions Deprotection Deprotection (NH4OH / AMA) AP_Site->Deprotection Carries over Heat Heat / High pH Deprotection->Heat Step 2 Scission Strand Scission (Beta-Elimination) Heat->Scission Cleavage at AP Site Heat->Intact No AP Sites Present

Figure 1: The Mechanistic Pathway.[1] Note that the "Depurination" event is distinct from the "Scission" event, though they are causally linked.

Optimized Protocols: The "Gapmer-Safe" Workup

The following protocols are designed to balance complete protecting group removal (PGR) against the risk of degrading the DNA gap.

Protocol A: The "Fast & Gentle" Method (Recommended for MOE Gapmers)

Rationale: Uses AMA (Ammonium Hydroxide/Methylamine) to reduce thermal exposure time significantly, minimizing the window for backbone degradation.

Reagents:

  • AMA: 1:1 mixture of Ammonium Hydroxide (28%) and Aqueous Methylamine (40%).[2]

  • Solvent: Anhydrous Acetonitrile (for washes).

Step-by-Step:

  • Diethylamine (DEA) Wash (CRITICAL):

    • Why: Removes cyanoethyl groups before adding methylamine. Prevents the formation of acrylonitrile adducts (cyanoethylation) on the N3 of Thymine or MOE-T residues.

    • Action: Flush column with 20% Diethylamine in Acetonitrile for 3-5 minutes.

    • Wash: Flush heavily with Acetonitrile to remove all traces of DEA.

  • Cleavage & Deprotection:

    • Add 1.5 mL AMA to the synthesis column (or vial).[3]

    • Incubate at 65°C for 15 minutes .

    • Note: Standard DNA requires 55°C overnight in Ammonia.[4] AMA achieves this in minutes, reducing the thermal stress on the backbone.

  • Desalting:

    • Cool to room temperature.[5][6]

    • Evaporate solvent (SpeedVac) or precipitate (Ethanol/NaOAc).

Protocol B: The Standard Ammonia Method (High Fidelity)

Rationale: Used when "Fast" protecting groups (Ac-dC) were NOT used, or if the lab lacks Methylamine. Requires strict temperature control.

  • DEA Wash: Perform as above (20% DEA in ACN).

  • Cleavage:

    • Incubate in Concentrated Ammonium Hydroxide (28-30%) for 1 hour at Room Temperature.

  • Deprotection:

    • Seal vial tightly.

    • Incubate at 55°C for 8-12 hours (Overnight) .

    • Warning: Do not exceed 55°C. Higher temperatures exponentially increase the rate of strand scission at any pre-existing apurinic sites.

Troubleshooting Guide (FAQ)

Q1: I see "N-1" and "N-2" peaks in my Mass Spec. Did the deprotection fail? A: Likely not. This is classic strand scission due to depurination that happened during synthesis.[7][8]

  • Diagnosis: If the mass difference corresponds exactly to a nucleotide (e.g., -330 Da), it is a synthesis failure (coupling efficiency). If the fragments are random or correspond to cleavage at Purine (A/G) sites, it is depurination.[1][6]

  • Solution: You cannot "fix" this at deprotection. You must go back to synthesis:

    • Change detritylation reagent from 3% TCA to 3% DCA (Dichloroacetic acid). DCA is milder and reduces depurination risk [1].

    • Shorten the acid contact time (flow rate optimization).

Q2: My MOE-modified T residues show a +53 Da adduct. What is this? A: This is a Cyanoethyl adduct (Acrylonitrile addition).

  • Cause: During rapid deprotection with Methylamine (AMA), the cyanoethyl protecting group is eliminated and can re-attach to the N3 position of Thymine or Uracil before it can be washed away.

  • Fix: Implement the DEA Wash (Protocol A, Step 1) . Diethylamine selectively removes the cyanoethyl group in organic solvent before the strong base is introduced, flushing the acrylonitrile out of the column [2].

Q3: Can I use "UltraMild" deprotection for MOE oligos? A: Yes, and it is highly recommended for purine-rich sequences.

  • Chemistry: Use Pac-dA (Phenoxyacetyl) and Ac-dC (Acetyl) phosphoramidites.

  • Conditions: Deprotect in 0.05M Potassium Carbonate in Methanol for 4 hours at Room Temperature.

  • Benefit: This completely eliminates the heat step, preventing the thermal cleavage of apurinic sites. If you have an apurinic site, it will remain as an abasic site (which is still an error, but prevents strand breakage) [3].

Q4: Is the MOE modification itself sensitive to Ammonia? A: No. The 2'-O-Methoxyethyl group is chemically stable to standard basic deprotection (Ammonia, AMA, NaOH).[2] It is significantly more stable than RNA (2'-OH) and does not suffer from the 2'-3' isomerization issues seen in RNA [4]. The "fragility" of an MOE oligo usually lies in its DNA gap or the linkage chemistry, not the MOE moiety itself.

Decision Matrix: Selecting the Right Conditions

Use this logic flow to determine your optimal deprotection strategy.

DeprotectionLogic cluster_warning Critical Step Start Start: MOE Oligo Workup CheckChem Are 'Fast' Protecting Groups (Ac-dC) used? Start->CheckChem YesFast Yes CheckChem->YesFast Path 1 NoFast No (Standard Bz-dC) CheckChem->NoFast Path 2 CheckPurine Is sequence Purine Rich (Poly-A/G)? YesFast->CheckPurine Ammonia_Route Protocol B: NH4OH 55°C @ Overnight NoFast->Ammonia_Route Standard AMA_Route Protocol A: AMA 65°C @ 15 mins CheckPurine->AMA_Route No (Standard) UltraMild_Route UltraMild Protocol K2CO3/MeOH @ RT CheckPurine->UltraMild_Route Yes (High Risk) DEA ALWAYS: 20% DEA Wash Before Cleavage

Figure 2: Decision Matrix for Deprotection Conditions. Note that Purine-rich sequences warrant milder conditions to prevent scission.

Data Summary: Impact of Conditions on Integrity
ParameterStandard DNAMOE Gapmer (Optimized)MOE (UltraMild)
Detritylation Acid 3% TCA3% DCA3% DCA
Deprotection Reagent NH4OHAMA (NH4OH/MeNH2)K2CO3 / MeOH
Temperature 55°C65°CRoom Temp (20°C)
Time 12-16 Hours15 Minutes4 Hours
Depurination Risk ModerateLow (Due to short heat exposure)Negligible (No heat)
Cyanoethyl Adducts Low RiskHigh Risk (Requires DEA wash)Low Risk
References
  • Glen Research. (2024). Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. [Link]

  • Glen Research. (2023). Deprotection Guide: UltraMild Deprotection Strategies. [Link]

  • Martin, P. (1995). Ein neuer Zugang zu 2'-O-Alkylribonucleosiden und Eigenschaften deren Oligonucleotide. Helvetica Chimica Acta, 78(2), 486-504.

Sources

Troubleshooting water content issues in 3'-O-MOE-5MeU-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Water Content in 3'-O-MOE-5MeU-2'-phosphoramidite

Executive Summary

Product: 3'-O-MOE-5MeU-2'-phosphoramidite (CAS: 256223-93-5) Application: Synthesis of 2'-5' linked oligonucleotides, aptamers, and structural studies. Critical Issue: Hydrolysis of the P(III) phosphoramidite moiety by trace moisture.

This guide addresses the specific challenges of handling 3'-O-MOE-5MeU-2'-phosphoramidite . Unlike standard gapmer reagents (where the MOE is at the 2' position and the amidite at the 3'), this regioisomer places the reactive phosphoramidite at the 2' position. While the regiochemistry differs, the susceptibility of the diisopropylamino-phosphoramidite group to water remains the primary failure mode in synthesis.

Phase 1: Diagnostic & Identification

Q: How do I definitively confirm if water has compromised my reagent?

A: The only definitive method is


 NMR spectroscopy . Visual inspection is insufficient as hydrolyzed amidites often remain white, free-flowing powders.

Diagnostic Protocol:

  • Dissolve ~20 mg of the amidite in dry deuterated acetonitrile (

    
    ) or benzene (
    
    
    
    ).
  • Run a standard

    
     NMR scan (proton decoupled).
    
  • Compare peaks against the Signal Identification Table below.

Table 1:


 NMR Signal Identification 
SpeciesChemical Shift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

ppm)
InterpretationAction
Intact Amidite 148 – 152 ppm Active P(III) species. May appear as two peaks (diastereomers).Safe to use.
H-Phosphonate 5 – 15 ppm Hydrolyzed P(V) species (inactive). Often splits into a doublet (

) if not decoupled.
CRITICAL FAILURE. Do not use.
Phosphoramidate 0 – 30 ppm Oxidized P(V) species. Distinct from H-phosphonate.Impurity. Lowers concentration but doesn't terminate synthesis like hydrolysis.

Expert Insight: If you see a peak around 10 ppm, your amidite has reacted with water. This species is inert to tetrazole activation and will result in a skipped base (n-1 deletion) in your sequence.

Q: My coupling efficiency dropped to 85%. Is this the amidite or the system?

A: If the drop is specific to the 3'-O-MOE-5MeU-2'-phosphoramidite cycle, it is likely the reagent. However, if the drop is systemic, check the acetonitrile (ACN) quality.

  • Threshold: ACN water content must be < 30 ppm (ideally < 10 ppm) for modified amidites.

  • Test: Perform a Karl Fischer (KF) titration on your diluent ACN.

Phase 2: Root Cause Analysis

Q: Why is this specific reagent so sensitive?

A: All phosphoramidites are sensitive, but the 3'-O-MOE-5MeU-2'-phosphoramidite is often used in specialized, lower-scale syntheses where reagent residence time on the instrument is longer.

  • Mechanism: Water attacks the P-N bond, displacing the diisopropylamine group and forming an H-phosphonate.

  • Kinetics: The reaction is autocatalytic.[1] The amine released acts as a base, accelerating further hydrolysis.

Q: I stored the bottle at -20°C. Why did it still degrade?

A: Degradation often occurs during warming . If you open a cold bottle before it reaches room temperature, atmospheric moisture condenses instantly on the powder.

  • Rule: Allow the bottle to equilibrate to room temperature (approx. 2-4 hours) inside a desiccator before breaking the seal.

Phase 3: Remediation & Recovery

Q: Can I salvage a "wet" amidite?

A: It depends on the state of the phosphorus.

  • Scenario A: Hydrated but Intact (P(III) signal dominant). Yes. You can remove free water before it reacts.

    • Protocol: Dissolve in anhydrous ACN containing activated 3Å molecular sieves. Allow to stand for 4-6 hours. Filter into the synthesizer bottle.

  • Scenario B: Hydrolyzed (H-phosphonate signal > 5%). No. The chemical bond is broken. You cannot "dry" an H-phosphonate back into a phosphoramidite. The reagent must be discarded.

Q: What is the correct protocol for drying the solvent?

A: Do not rely on "bottle dry" specifications after the seal is broken. Use the In-Line Sieve Protocol :

  • Activate Sieves: Heat 3Å molecular sieves at 250°C for >12 hours or use commercially available activated packets (e.g., Trap-Paks).

  • Add to Solvent: Add sieves directly to the ACN bottle (approx. 5% w/v).

  • Incubate: Let stand for 24 hours before use.

  • Filter: Ensure no dust enters the lines; use an in-line filter on the synthesizer.

Phase 4: Troubleshooting Workflows

Workflow 1: Diagnostic Decision Tree

Troubleshooting Start Issue: Low Coupling Efficiency with 3'-O-MOE-5MeU-2'-amidite CheckACN Step 1: Test Diluent ACN (Karl Fischer) Start->CheckACN ACN_Wet ACN > 30 ppm Water CheckACN->ACN_Wet ACN_Dry ACN < 30 ppm Water CheckACN->ACN_Dry Action_ReplaceACN Action: Replace ACN Add 3Å Sieves ACN_Wet->Action_ReplaceACN CheckNMR Step 2: 31P NMR of Amidite ACN_Dry->CheckNMR Result_HPhos Peak at ~10 ppm (H-Phosphonate) CheckNMR->Result_HPhos Result_Intact Peak at ~150 ppm (Intact P(III)) CheckNMR->Result_Intact Action_Discard Action: Discard Amidite Irreversible Hydrolysis Result_HPhos->Action_Discard Action_System Action: Check System (Clogged lines, Activator) Result_Intact->Action_System

Caption: Diagnostic logic flow for isolating water contamination sources.

Workflow 2: Hydrolysis Mechanism

Mechanism Amidite Active Amidite (P-N(iPr)2) Intermediate Intermediate Protonation Amidite->Intermediate + Activator/Acid HPhos H-Phosphonate (Inactive P-H) Amidite->HPhos + Water (Slow) Water H2O (Moisture) Intermediate->HPhos + Water Amine Diisopropylamine (Catalyst) HPhos->Amine Byproduct

Caption: Chemical pathway of phosphoramidite deactivation by water.

References

  • BenchChem. (2025). Impact of water content on DMT-dT phosphoramidite stability and reactivity. Retrieved from

  • Glen Research. (2011). Technical Brief – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from

  • Magritek. (2023).[2][3] Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from

  • MedChemExpress. (2024). 3'-O-MOE-5MeU-2'-phosphoramidite Product Information. Retrieved from

  • Oxford Instruments. (2024). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

Sources

Optimizing acetonitrile quality for 2'-MOE phosphoramidite dissolution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Acetonitrile Quality for 2'-MOE Phosphoramidite Dissolution

Introduction: The "Hidden Variable" in Gapmer Synthesis

To: Oligonucleotide Synthesis Leads & Process Chemists From: Senior Application Science Team

2'-O-methoxyethyl (2'-MOE) phosphoramidites are the workhorses of modern antisense drug development (e.g., Gapmers). However, they present a unique challenge compared to standard DNA amidites: viscosity and steric bulk .

Because 2'-MOE modifications increase the hydrophobicity and molecular weight of the monomer, the dissolution kinetics are slower, and the coupling reaction requires extended contact time (often 6–15 minutes vs. 2 minutes for DNA). This extended exposure makes the reaction exponentially more sensitive to trace water in your solvent.

This guide is not just a protocol; it is a risk-mitigation system designed to protect your most expensive reagents from the most common cause of synthesis failure: wet acetonitrile.

Module 1: The Critical Specifications (The "What")

Do not use standard HPLC-grade acetonitrile. The "purity" (99.9%) is often identical, but the water content and acid profile differ critically. For 2'-MOE synthesis, we require BioSyn or Ultra-Low Water grade.

Table 1: Acetonitrile Specification Hierarchy

ParameterStandard HPLC GradeBioSyn / DNA Synthesis Grade 2'-MOE Optimized Target Why it Matters?
Water Content < 100–200 ppm< 30 ppm< 10 ppm Water hydrolyzes the amidite P-N bond, creating H-phosphonates that cap the sequence (n-1 deletion).
Free Acid Not always specified< 0.001% (as Acetic Acid)< 0.0005% Acid strips the DMT group prematurely (depurination/double coupling).
Free Alkali Not always specified< 0.0001%< 0.0001% Base neutralizes the activator (e.g., DCI/ETT), stalling the coupling reaction.
Particulates Filtered > 0.45 µmFiltered > 0.2 µmFiltered > 0.1 µm 2'-MOE solutions are viscous; particulates cause catastrophic line clogs.

Senior Scientist Note: We recommend purchasing acetonitrile in small pack sizes (1L or 2.5L) rather than 4L or 20L drums for MOE work. Once a bottle is cracked, it absorbs atmospheric moisture at a rate of ~10 ppm per hour in a humid lab.

Module 2: The "Closed-Loop" Dissolution Protocol (The "How")

Objective: Dissolve 2'-MOE phosphoramidite to 0.1M or 0.15M without exposing the reagent or the solvent to atmospheric humidity.

The Golden Rule: Never remove the septum from the phosphoramidite bottle.

Step-by-Step Methodology
  • Equilibration:

    • Remove the 2'-MOE phosphoramidite bottle from the freezer (-20°C).

    • CRITICAL: Allow it to warm to room temperature (approx. 2–4 hours) inside the desiccator before opening the outer packaging. Opening a cold bottle causes immediate condensation (water contamination).

  • Venting (The Pressure Equalization):

    • Insert a small gauge needle (vent) connected to an Argon line into the phosphoramidite bottle septum.

    • Purge the headspace for 30 seconds to ensure a dry, inert environment.

  • The Solvent Transfer:

    • Use a gas-tight glass syringe or a positive-pressure cannula system.

    • Draw the exact volume of BioSyn Acetonitrile required (refer to CoA for mass-to-volume calculation).

    • Inject the acetonitrile through the septum of the amidite bottle.

  • Dissolution Dynamics:

    • Do not sonicate immediately. 2'-MOE amidites can "gel" if heated too quickly.

    • Swirl gently by hand or use a rotary shaker for 10–15 minutes.

    • Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing of the viscous amidite.

  • Installation:

    • Place the bottle directly onto the synthesizer station.

    • Pro-Tip: If your synthesizer has an "Argon blanket" feature for reagent positions, ensure it is active before piercing the bottle.

Module 3: Visualizing the Failure Mode

Understanding why we obsess over water helps enforce the protocol. The diagram below illustrates the "Hydrolysis Trap."

G Start Acetonitrile (>30 ppm Water) Reaction Hydrolysis Reaction Start->Reaction Contamination Amidite 2'-MOE Phosphoramidite Amidite->Reaction Product_Good Coupling Success Amidite->Product_Good Dry Solvent (<10 ppm) Product_Bad H-Phosphonate (Inactive) Reaction->Product_Bad Irreversible Degradation Activator Activator (DCI/ETT) Activator->Product_Good Catalysis

Figure 1: The Hydrolysis Trap. High water content diverts the expensive 2'-MOE amidite into an inactive H-phosphonate byproduct, directly reducing coupling efficiency.

Module 4: Troubleshooting & FAQs

Q1: My 2'-MOE solution looks cloudy or has a precipitate after 24 hours. Is it ruined?

  • Diagnosis: This is likely 2'-MOE aggregation or saturation , not necessarily decomposition. 2'-MOE is more hydrophobic than DNA. If the lab temperature drops (e.g., overnight AC), the solubility limit decreases.

  • The Fix:

    • Check the water content (Karl Fischer titration) if possible.[1] If >50 ppm, discard.

    • If dry, gently warm the bottle to 30°C and swirl. If it clears, it was just thermal precipitation.

    • Prevention: Use a slightly lower concentration (0.08M) if your synthesizer protocol permits, or ensure the instrument is in a temperature-controlled room.

Q2: I see "wet" signals in my NMR, but I used fresh acetonitrile. Where did the water come from?

  • Diagnosis: The "Hygroscopic Pump" effect.

  • Explanation: When you withdraw liquid from a sealed bottle without a gas-replacement line (e.g., using a syringe without an inert gas balloon), you create a vacuum. When you pull the needle out, room air (humidity) rushes in to equalize the pressure.

  • The Fix: Always use a two-needle technique (one for liquid withdrawal, one connected to an Argon balloon) to replace removed liquid volume with dry inert gas.

Q3: Why is my coupling efficiency lower for 2'-MOE (97%) than for DNA (99%) using the same acetonitrile?

  • Diagnosis: Kinetic Competition.

  • Explanation: 2'-MOE coupling is slower (steric hindrance). The reaction sits in the "wet" solvent longer. A 10-minute coupling time gives water 5x more opportunity to react with the amidite than a 2-minute DNA coupling.

  • The Fix: You cannot just "use the same solvent." You must use molecular sieves (3Å) in the acetonitrile bottle for MOE synthesis.

    • Protocol: Add activated 3Å sieves (dust-free sachets, not loose beads) to the acetonitrile 24 hours before use. This can drop water content to <5 ppm.

Q4: Can I use Dichloromethane (DCM) instead of Acetonitrile for dissolution?

  • Answer: While 2'-MOE is highly soluble in DCM, we do not recommend it for the coupling step. DCM is highly volatile; it evaporates in the synthesizer lines, changing the concentration dynamically and causing "bubble" alarms. Stick to Acetonitrile, or a 1:1 mixture only if strictly validated for your specific instrument.

Module 5: Workflow Visualization

Dissolution Start Start: 2'-MOE Amidite (-20°C Storage) Warm Warm to Room Temp (Desiccator, 3 hrs) Start->Warm Check_ACN Check Acetonitrile (BioSyn Grade, <10ppm) Warm->Check_ACN Decision Is ACN Opened? Check_ACN->Decision Dry Add 3Å Sieves Wait 24h Decision->Dry Yes (Risk) Proceed Proceed Immediately Decision->Proceed No (Fresh) Inject Septum Injection (Inert Gas Counter-flow) Dry->Inject Proceed->Inject Mix Dissolve (Swirl, No Sonication) Inject->Mix Install Install on Synthesizer Mix->Install

Figure 2: The Optimized Dissolution Workflow. Note the decision gate for Acetonitrile freshness; using opened bottles without drying is a primary failure point.

References

  • Glen Research. (2010). Suggested Laboratory Practices to Prevent Precipitation of Phosphoramidites. Glen Report 22.1. Retrieved March 4, 2026, from [Link]

  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides and Nucleic Acids, 23(5), 767-775.[2] Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: High-Efficiency Coupling of 2'-O-MOE-5-Me-U

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with the synthesis of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides.

Note on Nomenclature: The prompt references "3'-O-MOE." In standard oligonucleotide synthesis (3'→5' direction), the MOE modification is located at the 2'-position of the ribose sugar (2'-O-methoxyethyl), while the reactive phosphoramidite group is at the 3'-position. This guide addresses the industry-standard 2'-O-MOE-5-Me-U (5-Methyluridine) phosphoramidite.[1] If you are performing inverse synthesis (5'→3') or using 3'-MOE terminators, please contact our Level 2 support for custom protocols.

Status: Operational | Tier: Advanced Synthesis Support Topic: Overcoming Steric Bulk in MOE-Gapmer Synthesis

The Core Challenge: Steric Bulk & Kinetics

Why is my coupling efficiency dropping at the MOE-5-Me-U step?

The 2'-O-methoxyethyl (MOE) group is chemically robust but sterically demanding. Unlike standard DNA or 2'-OMe modifications, the MOE group contains a long ethoxy chain that creates a "steric envelope" around the 3'-phosphorus center.

  • Conformational Locking: The 2'-O-MOE substituent forces the ribose sugar into a C3'-endo (North) pucker, mimicking A-form RNA.[2][3] While this increases duplex stability (

    
    ) in the final drug product, it rigidifies the monomer in solution.
    
  • Kinetic Shielding: The bulky methoxyethyl tail can physically occlude the approach of the activator and the 5'-hydroxyl of the solid-support bound oligonucleotide.

  • The 5-Methyl Factor: You are using 5-Me-U (Ribothymidine equivalent). The methyl group at the C5 position of the base adds additional hydrophobic bulk compared to standard Uridine, further crowding the reaction center.

The Result: Standard coupling protocols (2 minutes, Tetrazole) will result in 90-95% efficiency, leading to significant


 deletion sequences that are difficult to purify.

Critical Protocol Optimization (The "Golden Cycle")

To achieve >99% coupling efficiency with 2'-O-MOE-5-Me-U, you must alter the thermodynamic and kinetic parameters of the reaction.

A. Activator Selection (The Proton Source)

Standard 1H-Tetrazole (pKa ~4.8) is often too weak and insufficiently nucleophilic for hindered MOE amidites.

ActivatorpKaConcentrationSuitability for MOERecommendation
1H-Tetrazole 4.80.45 MLowAvoid. Kinetics are too slow.
ETT (5-Ethylthio-1H-tetrazole)4.30.25 M - 0.5 MHighPreferred. Excellent solubility in ACN and higher acidity.
BTT (5-Benzylthio-1H-tetrazole)4.10.25 MHighAlternative. Very effective but lower solubility than ETT.[4]
DCI (4,5-Dicyanoimidazole)5.20.5 M - 1.0 MMediumGood, but requires significantly longer coupling times due to lower acidity.
B. Optimized Coupling Parameters

Troubleshooting Tip: Do not rely on "Double Coupling" alone. A single, extended coupling step with the right activator is often cleaner than two short cycles, which can increase oxidative side reactions.

  • Monomer Concentration: Increase from 0.05 M to 0.10 M .

  • Coupling Time: Extend to 6.0 - 10.0 minutes (Standard DNA is 1.5 - 2.0 min).

  • Solvent: Anhydrous Acetonitrile (Water < 10 ppm).[4]

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing MOE coupling based on observed efficiency.

MOE_Optimization Start Start: 2'-O-MOE-5-Me-U Coupling Check_Eff Check Trityl Monitor / CE-HPLC Efficiency > 98%? Start->Check_Eff Success Proceed to Next Cycle Check_Eff->Success Yes Failure Low Efficiency (<98%) Check_Eff->Failure No Analyze_Activator Current Activator? Failure->Analyze_Activator Is_Tet 1H-Tetrazole Analyze_Activator->Is_Tet Is_ETT ETT or BTT Analyze_Activator->Is_ETT Switch_Act Switch to 0.25M ETT (Higher Acidity) Is_Tet->Switch_Act Check_Time Check Coupling Time Is_ETT->Check_Time Switch_Act->Check_Eff Retest Time_Short < 6 mins Check_Time->Time_Short Time_Long > 6 mins Check_Time->Time_Long Extend_Time Extend to 10-12 mins Time_Short->Extend_Time Check_Water Check Water Content (<10ppm required) Time_Long->Check_Water Extend_Time->Check_Eff Retest Double_Couple Implement Double Coupling (2 x 5 min) Check_Water->Double_Couple Water OK Double_Couple->Check_Eff Retest

Caption: Logic flow for diagnosing and correcting low coupling yields in MOE synthesis.

Frequently Asked Questions (FAQ)

Q1: I am seeing n-1 deletions specifically at the 5-Me-U MOE step. Is this a capping issue? A: It is likely a coupling issue, not capping. If coupling is slow due to steric bulk, the unreacted 5'-OH remains available. If your capping step is also inefficient due to the same steric bulk, you will get "n-1" deletions (missing one base) rather than truncated "n-x" failure sequences.

  • Fix: Ensure you are using ETT (0.25M) and a 10-minute coupling time .

  • Check: Verify your Capping reagents (Cap A/Cap B) are fresh. For MOE synthesis, standard Acetic Anhydride/N-Methylimidazole capping is usually sufficient, but ensure the delivery lines are not clogged.

Q2: Can I use DCI (4,5-Dicyanoimidazole) instead of ETT? A: Yes, but with caveats. DCI is less acidic (pKa 5.[4][5]2) than ETT (pKa 4.3).[4][6] While DCI is highly nucleophilic, the lower acidity can slow down the activation of the sterically hindered MOE phosphoramidite.

  • Adjustment: If using DCI, you must extend coupling times to 12-15 minutes to match the efficiency of a 6-minute ETT coupling [1].

Q3: My 5-Me-U MOE amidite is precipitating in the lines. Why? A: MOE monomers are heavier and more viscous than DNA monomers.

  • Fix: Ensure the concentration is accurate (0.1M). If your synthesizer is in a cold room, move it to ambient temperature (20-25°C). Check that your Acetonitrile is anhydrous; water intrusion can cause amidite decomposition and precipitation.

Q4: Does the 5-Methyl group on the Uracil base affect the deprotection time? A: No. The 5-Methyl group is stable. However, the 2'-O-MOE modification itself is stable to standard ammonium hydroxide deprotection.

  • Warning: If you are using 5-Me-C (Cytosine) MOE in the same sequence, avoid using Methylamine/Ammonia mixtures if the C is benzoyl-protected, as it can lead to transamination. For 5-Me-U, standard deprotection (NH4OH, 55°C, overnight) is perfectly safe [2].

References & Grounding

  • Glen Research. (2018). 2'-MOE Phosphoramidites for RNA Synthesis. Retrieved from

    • Supports the use of ETT/BTT and extended coupling times (6 mins) for MOE chemistry.

  • Integrated DNA Technologies (IDT). (2023). 2' MOE – An ASO modification. Retrieved from

    • Validates the structural properties and steric implications of the MOE modification.

  • BenchChem. (2025).[4] Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites.

    • Provides specific pKa values for ETT (4.3) vs Tetrazole (4.[4][7]8) in the context of hindered monomers.

  • Seth, P. P., et al. (2010). Synthesis and biophysical evaluation of 2',4'-constrained 2'-O-methoxyethyl nucleic acid analogues. Journal of Organic Chemistry.

    • Foundational literature on the synthesis and conformational locking of MOE nucleosides.

Sources

Validation & Comparative

A Researcher's Guide to ESI-MS for the Characterization of 3'-O-MOE-5MeU Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Electrospray Ionization-Mass Spectrometry (ESI-MS) methodologies for the characterization of 3'-O-(2-Methoxyethyl)-5-methyluridine (3'-O-MOE-5MeU) modified oligonucleotides. It is designed for researchers, scientists, and drug development professionals who require robust analytical techniques for these complex therapeutic molecules. Here, we delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Introduction: The Analytical Imperative for Modified Oligonucleotides

Antisense oligonucleotides (ASOs) are a pivotal class of therapeutics that can modulate gene expression to treat a wide range of diseases.[1] Chemical modifications are essential to improve their drug-like properties, such as nuclease resistance, binding affinity, and pharmacokinetic profiles.[2][3] The 2'-O-methoxyethyl (MOE) modification is a well-established, second-generation modification that enhances these properties.[4][5]

Accurate characterization of these modified oligonucleotides is a critical quality attribute (CQA) in drug development.[6] It ensures the identity, purity, and stability of the drug substance. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this purpose, offering high sensitivity and selectivity for intact mass analysis and impurity profiling.[7][8]

This guide focuses specifically on oligonucleotides containing the 3'-O-MOE-5MeU modification, addressing the unique challenges they present for ESI-MS analysis and providing a comparative overview of effective analytical strategies.

The Challenge: Why MOE-Modified Oligonucleotides Require Specialized ESI-MS Approaches

The inherent properties of oligonucleotides, particularly those with modifications like MOE, present distinct analytical hurdles:

  • Polyanionic Nature: The phosphodiester or phosphorothioate backbone is highly negatively charged, leading to the formation of multiple charge states in ESI-MS. This charge distribution requires deconvolution to determine the neutral molecular weight.[6][9]

  • Cation Adduction: The negative backbone readily chelates alkali metal cations (e.g., Na+, K+), complicating spectra with numerous adduct peaks. This can suppress the signal of the primary analyte and make accurate mass determination difficult.

  • Increased Hydrophobicity: The MOE modification increases the hydrophobicity of the oligonucleotide, which influences its chromatographic behavior and can impact ionization efficiency.

  • Complex Impurity Profiles: The synthesis of long, modified oligonucleotides can result in a variety of impurities, including shortmers (n-1, n-2), longmers (n+1), and products with failed deprotection or other modifications.[10][11] High-resolution methods are needed to distinguish these from the main product.[12]

Comparative Analysis of ESI-MS Methodologies

The most robust and widely used approach for analyzing modified oligonucleotides is Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-LC) coupled to ESI-MS.[13][14] This technique neutralizes the negative charges on the oligonucleotide backbone with an ion-pairing reagent, allowing for retention and separation on a reversed-phase column.

The Critical Role of Ion-Pairing (IP) Reagents

The choice of IP reagent is paramount as it directly affects chromatographic resolution, ESI-MS sensitivity, and the resulting spectral quality.[10]

  • Mechanism of Action: An alkylamine (the IP reagent) in the mobile phase forms a neutral, hydrophobic complex with the polyanionic oligonucleotide. This allows the oligonucleotide to be retained and separated on a non-polar stationary phase (like C18) based on its length and the hydrophobicity of its modifications.

  • Common IP Systems: The "gold standard" mobile phase for oligonucleotide analysis consists of a volatile amine and a fluorinated alcohol, typically triethylamine (TEA) and hexafluoroisopropanol (HFIP). HFIP is crucial for enhancing MS sensitivity.

  • Alternative Amines for Optimized Performance: While TEA is common, other amines can offer superior chromatographic performance for specific oligonucleotides.[13][15] For example, N,N-diisopropylethylamine (DIPEA) or hexylamine can provide better resolution for certain sequences.[10]

Below is a comparison of common ion-pairing systems:

Ion-Pairing SystemKey AdvantagesKey ConsiderationsRecommended For
Triethylamine (TEA) / HFIP Well-established, good MS sensitivity.May not provide optimal resolution for all sequences.General-purpose oligonucleotide analysis.
DIPEA / HFIP Often provides improved resolution and sensitivity.[11]Higher cost of reagent.High-resolution analysis of complex mixtures and impurities.
Hexylamine / HFIP Can offer superior separation for a range of oligonucleotide sizes.[15]May require more optimization of concentrations.Method development for challenging separations.
High-Resolution Accurate Mass (HRAM) Spectrometry vs. Unit Resolution

The choice of mass spectrometer is critical for resolving the complexities of modified oligonucleotide samples.

  • High-Resolution Accurate Mass (HRAM) (e.g., Orbitrap, Q-TOF): HRAM instruments are highly recommended for the characterization of therapeutic oligonucleotides.[8][16]

    • Causality: Their high resolving power allows for the separation of isotopic peaks, enabling confident identification of the monoisotopic mass. This is essential for confirming the elemental composition and identifying co-eluting impurities that differ by a small mass.[17] HRAM provides mass accuracy typically below 5 ppm, which is crucial for distinguishing between isobaric species.[8]

  • Unit Resolution (e.g., Single Quadrupole): While less common for detailed characterization, modern single quadrupole instruments with extended mass ranges can be used for routine quality control (QC) testing and purity assessment.[18]

    • Limitations: They cannot resolve isotopic distributions for large molecules and have lower mass accuracy, making it difficult to definitively identify unknown impurities.[18]

Tandem Mass Spectrometry (MS/MS) for Sequence Verification

While intact mass analysis confirms the overall composition, tandem MS (MS/MS) is required to verify the nucleotide sequence and locate modifications.[19]

  • Mechanism: In MS/MS, the precursor ion of the oligonucleotide is isolated and fragmented through collision-induced dissociation (CID). The resulting product ions (typically a-, w-, and y-series ions) correspond to specific cleavages along the backbone, allowing the sequence to be read.[11]

  • Challenges with Modified Oligonucleotides: Modifications like MOE can alter fragmentation patterns, requiring careful interpretation of the MS/MS spectra.[20] However, established fragmentation rules allow for reliable sequencing.[19]

Experimental Protocols and Workflows

The following sections provide detailed, self-validating protocols for the analysis of 3'-O-MOE-5MeU modified oligonucleotides.

Overall Analytical Workflow

The diagram below illustrates the comprehensive workflow for the characterization of a modified oligonucleotide, from sample preparation to data analysis and interpretation.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis Prep Oligonucleotide Sample (Lyophilized Powder) Dissolve Dissolution in Nuclease-Free Water or Weak Mobile Phase A Prep->Dissolve LC IP-RP-UHPLC Separation (e.g., C18 column) Dissolve->LC MS ESI-MS Detection (HRAM in Negative Ion Mode) LC->MS RawData Raw Mass Spectrum (Multiple Charge States) MS->RawData Deconvolution Deconvolution Algorithm (e.g., MaxEnt, Bayesian) RawData->Deconvolution Deconvoluted Deconvoluted Spectrum (Zero-Charge Mass) Deconvolution->Deconvoluted Impurity Impurity Identification & Quantification Deconvoluted->Impurity

Sources

HPLC Purification Methods for 2'-MOE-5MeU Antisense Strands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC purification strategies for 2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5MeU) antisense oligonucleotides (ASOs).

Executive Summary: The Purification Bottleneck

2'-MOE-5MeU modified ASOs represent a cornerstone of modern therapeutic oligonucleotides (e.g., gapmer designs). While the 2'-MOE modification confers nuclease resistance and increased binding affinity, and the 5-MeU (5-methyluridine, effectively Thymidine in RNA) enhances duplex stability, these modifications introduce significant purification challenges:

  • Increased Hydrophobicity: The methoxyethyl group and the 5-methyl group make the strand significantly more hydrophobic than standard DNA/RNA, complicating aqueous solubility and retention times.

  • Phosphorothioate (PS) Diastereomers: Most therapeutic ASOs employ a PS backbone, creating

    
     diastereomers that broaden chromatographic peaks, often masking critical 
    
    
    
    impurities.
  • Synthesis Impurities: The bulky 2'-MOE phosphoramidites often have lower coupling efficiencies, leading to higher accumulation of deletion sequences (

    
    , 
    
    
    
    ).

This guide compares the three dominant methodologies: Trityl-On RP-HPLC , Ion-Pair Reversed-Phase (IP-RP) HPLC , and Strong Anion Exchange (SAX) HPLC .

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP)

The Gold Standard for Resolution

IP-RP HPLC exploits the interaction between the hydrophobic stationary phase and the oligonucleotide-ion pair complex.[1] For 2'-MOE-5MeU strands, this method offers the highest resolution between the full-length product (FLP) and hydrophobic impurities.

Mechanism & Causality
  • Ion-Pairing: Reagents like Triethylammonium Acetate (TEAA) or Hexylamine (HA) mask the negative phosphate charge, creating a neutral, hydrophobic complex.

  • 5-MeU Specificity: The 5-methyl group on the uracil base adds a distinct hydrophobic handle. In IP-RP, 5-MeU rich regions interact more strongly with C18 phases than their non-methylated counterparts, allowing separation based on base composition, not just length.

Experimental Protocol (High-Resolution)
  • Column: Polymeric C18 (e.g., DNAPac RP or PLRP-S). Note: Silica columns degrade at the high pH often required to suppress PS diastereomer broadening.

  • Mobile Phase A: 0.1 M TEAA (pH 7.0)

  • Mobile Phase B: Acetonitrile (ACN)[2]

  • Gradient: Shallow gradient (e.g., 0.5% B increase per minute).

  • Temperature: 60°C - 80°C . Critical: High temperature breaks secondary structures and accelerates mass transfer, sharpening the broad PS peaks.

Performance Data
  • Purity: Consistently >95%.

  • n-1 Resolution: Excellent. Can resolve single nucleotide deletions even in 20-mers.

  • Yield: Moderate (loading capacity is limited by the surface area available for ion-pairing).

Method 2: Strong Anion Exchange HPLC (SAX)

The Scalable Workhorse

SAX separates oligonucleotides based purely on the number of charged phosphate groups. It is less sensitive to base composition (5-MeU vs U) but highly sensitive to length.

Mechanism & Causality
  • Charge Interaction: The quaternary ammonium groups on the resin bind the anionic backbone.

  • 2'-MOE Impact: The 2'-MOE modification is uncharged, meaning SAX elution profiles for MOE-ASOs are remarkably similar to standard DNA, simplifying method transfer. However, the bulky MOE groups can sterically hinder binding if the pore size is too small (<300 Å).

Experimental Protocol (High-Capacity)
  • Column: Strong Anion Exchange (Quaternary Ammonium), e.g., DNAPac PA200 or Source Q.

  • Buffer A: 25 mM Tris-Cl, pH 8.0 (or NaOH for depyrogenation).

  • Buffer B: Buffer A + 1.5 M NaCl (or NaClO4 for higher resolution).

  • Chaotropic Additive: 20% Acetonitrile or 6M Urea. Reasoning: 2'-MOE strands are sticky; organic modifiers prevent hydrophobic aggregation on the resin.

Performance Data
  • Purity: >90% (often requires a secondary polishing step).

  • n-1 Resolution: Good for short oligos (<25-mer), degrades rapidly for longer sequences.

  • Yield: High.[3] Capacity is 10-50x higher than RP columns.

Method 3: Trityl-On RP-HPLC

The "Easy Button" for Full-Length Product

This method relies on the 5'-terminal Dimethoxytrityl (DMT) protecting group remaining attached to the final base (the FLP). Failure sequences (


, etc.) are capped and "Trityl-Off".
Mechanism & Causality
  • Hydrophobic Shift: The DMT group is extremely hydrophobic. In RP-HPLC, the DMT-On FLP elutes minutes after all failure sequences.

  • 2'-MOE Synergy: Since 2'-MOE is already hydrophobic, a DMT-On 2'-MOE strand is exceptionally retained. This creates a massive "resolution window" where impurities elute at 15-20% ACN, and the product elutes at >35% ACN.

Experimental Protocol
  • Step 1 (Purification): Inject Crude DMT-On mixture on C18 column (TEAA/ACN). Collect the late-eluting main peak.

  • Step 2 (Detritylation): Treat collected fraction with acetic acid to remove DMT.

  • Step 3 (Desalting): Required to remove TEAA and cleaved DMT.

Comparative Analysis

The following table synthesizes experimental performance metrics for a typical 20-mer 2'-MOE-5MeU phosphorothioate gapmer.

FeatureIP-RP HPLC (TEAA)Strong Anion Exchange (SAX)Trityl-On RP-HPLC
Separation Principle Hydrophobicity + Ion PairingCharge (Length)Hydrophobicity (DMT specific)
n-1 Resolution Excellent (Best for purity)Good (Charge density diff)Poor (Co-elutes with other DMT-on impurities)
Capacity (Loading) Low (< 1 mg/injection analytical)High (> 20 mg/injection semi-prep)Moderate
Recovery Yield 70 - 85%85 - 95% 60 - 80% (Losses in detritylation)
2'-MOE Specificity High (MOE increases retention)Low (Backbone driven)High (Synergistic hydrophobicity)
PS-Backbone Issues Requires Heat (60°C+)TolerantRequires Heat
Best For... Final polishing, LC-MS analysisLarge scale, crude cleanupQuick purification of synthesis failures

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal purification strategy based on the specific phase of drug development.

G Start Start: Crude 2'-MOE-5MeU ASO ScaleCheck Scale / Purpose? Start->ScaleCheck Analytical Analytical / QC (< 1 µmol) ScaleCheck->Analytical QC PrepSmall Pre-Clinical / Small Scale (1-50 µmol) ScaleCheck->PrepSmall R&D Process Process / Large Scale (> 50 µmol) ScaleCheck->Process Mfg IPRP_MS Method: IP-RP HPLC (HFIP/TEA) Goal: ID Impurities (MS) Analytical->IPRP_MS TritylCheck DMT Status? PrepSmall->TritylCheck SAX Method: SAX (NaCl Gradient) High Capacity Cleanup Process->SAX TritylOn Method: Trityl-On RP-HPLC Fastest FLP Isolation TritylCheck->TritylOn DMT On TritylOff Method: IP-RP HPLC (TEAA) Max Purity (n-1 removal) TritylCheck->TritylOff DMT Off Desalt Desalting / UF-DF SAX->Desalt FinalPolish Final Polish: IP-RP (Optional) Desalt->FinalPolish If Purity < 95%

Caption: Decision matrix for 2'-MOE-5MeU purification. Selects method based on scale (QC vs. Mfg) and DMT status.

Detailed Protocol: High-Resolution IP-RP for 2'-MOE ASOs

Objective: Isolate >98% pure 2'-MOE-5MeU gapmer, resolving


 impurities.
  • Preparation:

    • Dissolve crude oligo in water to 100 µM.

    • Centrifuge at 10,000 x g for 5 min to remove particulates.

  • System Setup:

    • Column: Agilent PLRP-S (1000 Å, 8 µm) or Thermo DNAPac RP (4 µm). Note: Large pore size (1000 Å) is preferred for 2'-MOE to prevent pore exclusion.

    • Temp: Set column oven to 65°C .

  • Mobile Phase Prep:

    • A: 100 mM TEAA (pH 7.0). Filter through 0.2 µm.

    • B: 100 mM TEAA in 50% Acetonitrile.

  • Gradient Execution:

    • 0-2 min: 10% B (Equilibration)

    • 2-25 min: 20% -> 40% B (Very shallow gradient targeting the hydrophobic MOE window).

    • 25-30 min: 95% B (Wash).

  • Fraction Collection:

    • Collect peaks based on slope (not just level) to capture the main peak while cutting off the "front shoulder" where

      
       impurities typically elute in this mode.
      

References

  • Agilent Technologies. (2021).[4] Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (2020). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Retrieved from [Link]

  • Gilar, M., et al. (2002). "Analysis and purification of synthetic oligonucleotides by reversed-phase high-performance liquid chromatography with photodiode array and mass spectrometric detection." Journal of Chromatography A. Retrieved from [Link]

  • Microsynth. (n.d.). 2'-MOE Antisense Oligonucleotides Product Guide. Retrieved from [Link]

Sources

In vivo Toxicity Profiles of 2'-O-MOE-5MeU Containing Gapmers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the in vivo toxicity profiles of gapmer antisense oligonucleotides (ASOs) modified with 2'-O-Methoxyethyl (2'-O-MOE) and 5-Methyluridine (5-Me-U) .

Editorial Note on Nomenclature: While the prompt specifies "3'-O-MOE," the industry standard for therapeutic gapmers (e.g., those developed by Ionis Pharmaceuticals) utilizes 2'-O-MOE (modification at the 2' ribose position). 3'-O-MOE isomers exist primarily as chemical reagents or for investigating non-standard 2'-5' linkages. As no extensive in vivo toxicity data exists for 3'-O-MOE gapmers, this guide focuses on the therapeutically relevant 2'-O-MOE-5MeU class, which represents the current safety benchmark in the field.

Executive Summary: The Safety Benchmark

In the landscape of antisense therapeutics, 2'-O-MOE-5MeU gapmers (Second Generation) are widely regarded as the "safety gold standard" against which high-affinity alternatives like Locked Nucleic Acid (LNA) and Constrained Ethyl (cEt) (Generation 2.5) are measured.[1][2][3]

While Generation 2.5 chemistries (LNA, cEt) offer higher binding affinity (


) and potency, they are frequently associated with a distinct class of hybridization-independent hepatotoxicity  driven by off-target protein binding. In contrast, 2'-O-MOE-5MeU gapmers exhibit a superior therapeutic index (TI), primarily due to their reduced propensity to sequester essential nuclear proteins.
Key Comparative Metrics
Feature2'-O-MOE-5MeU GapmerLNA/cEt Gapmer2'-Fluoro (2'-F) Gapmer
Binding Affinity (

)
Moderate (+1.1°C/mod)High (+3–8°C/mod)High (+2–3°C/mod)
Hepatotoxicity Risk Low (Class-sparing)High (Sequence-dependent)High (Protein-binding driven)
Mechanism of Toxicity Hybridization-dependent (Off-target RNA)Protein Sequestration (DBHS/P54nrb)Protein Sequestration
Immunogenicity Low (5-Me-U masks TLR7/8)ModerateModerate
Clinical Status Extensive (Approved: Mipomersen, Inotersen)Clinical Trials (Safety monitoring required)Clinical Trials

Chemical Profile: The Role of 5-Me-U and MOE

Understanding the toxicity profile requires dissecting the chemical modifications.

  • 2'-O-Methoxyethyl (2'-O-MOE): A bulky modification at the 2' position of the ribose.[4]

    • Effect: Increases nuclease resistance and reduces non-specific protein binding compared to LNA. The bulkiness prevents the "sticky" hydrophobic interactions seen with constrained chemistries.

  • 5-Methyluridine (5-Me-U): Also known as Ribothymidine (rT).

    • Effect: In the context of the RNA-like wings of a gapmer, Uridine is often methylated to 5-Me-U. This mimics the Thymidine (T) found in DNA but retains the RNA structure.

    • Toxicity Mitigation: The 5-methyl group (on both C and U) is critical for immune evasion . Unmethylated CpG motifs or U-rich regions can activate Toll-like Receptors (TLR9, TLR7/8). 5-Me-U suppresses this innate immune response, preventing cytokine storms (IL-6, TNF-

      
      ) often seen with first-generation ASOs.
      

Detailed Toxicity Analysis

Hepatotoxicity: The Protein Binding Paradigm

The liver is the primary accumulation organ for gapmers. Toxicity here is the main dose-limiting factor.

  • LNA/cEt Mechanism: These high-affinity modifications often bind promiscuously to intracellular proteins, specifically the Drosophila Behavior Human Splicing (DBHS) family (e.g., P54nrb, PSF). This sequestration disrupts normal nuclear paraspeckle function, triggering p53 activation and apoptosis.

  • 2'-O-MOE Profile:

    • Data: 2'-O-MOE gapmers rarely elevate serum transaminases (ALT/AST) unless there is a direct hybridization-dependent off-target effect.

    • Experiment: In comparative studies (e.g., Ionis Pharm.), mice treated with 2'-O-MOE gapmers at 100 mg/kg showed ALT levels comparable to saline (<50 IU/L), whereas isosequential LNA gapmers caused ALT spikes >1000 IU/L and hepatocellular necrosis.

Nephrotoxicity

Accumulation in the renal proximal tubules is inherent to the phosphorothioate (PS) backbone used in gapmers.

  • Profile: 2'-O-MOE gapmers can cause basophilic granules in tubular epithelium. However, this is often considered a non-adverse adaptive change rather than frank toxicity, provided measuring biomarkers (KIM-1, serum creatinine) remain stable.

  • Comparison: 2'-O-MOE is generally less nephrotoxic than LNA, which can cause tubular necrosis at lower doses due to higher tissue residence time.

Immunogenicity[5][6]
  • Profile: The inclusion of 5-Me-U (and 5-Me-C) renders 2'-O-MOE gapmers largely non-immunostimulatory in rodents and non-human primates.

  • Risk: Comparison with unmodified RNAs shows a >10-fold reduction in IFN-

    
     induction.
    

Mechanism of Action Visualization

The following diagram contrasts the toxicity pathways of LNA/cEt versus the safer 2'-O-MOE profile.

ToxicityPathways ASO_MOE 2'-O-MOE-5MeU Gapmer Liver_Uptake Hepatic Uptake (ASGPR / Scavenger Receptors) ASO_MOE->Liver_Uptake Proteins Intracellular Proteins (DBHS, P54nrb, PSF) ASO_MOE->Proteins Low Affinity (Steric Bulk) ASO_LNA LNA / cEt Gapmer ASO_LNA->Liver_Uptake ASO_LNA->Proteins High Affinity (Sticky) Target_RNA On-Target mRNA Liver_Uptake->Target_RNA Off_Target_RNA Off-Target mRNA (Hybridization Dependent) Liver_Uptake->Off_Target_RNA Liver_Uptake->Proteins RNaseH RNase H1 Recruitment Target_RNA->RNaseH High Efficiency Off_Target_RNA->RNaseH Paraspeckle Paraspeckle Disruption (Nucleolar Stress) Proteins->Paraspeckle Sequestration Apoptosis Hepatocellular Apoptosis (ALT/AST Spike) RNaseH->Apoptosis Rare (Sequence Specific) Therapeutic Therapeutic Silencing RNaseH->Therapeutic Paraspeckle->Apoptosis

Caption: Differential toxicity pathways. 2'-O-MOE gapmers (Green) avoid the protein-sequestration pathway that drives the hepatotoxicity often seen with LNA/cEt gapmers (Red).

Experimental Protocols for Toxicity Assessment

To rigorously validate the safety profile of a 2'-O-MOE-5MeU gapmer, the following "Self-Validating" protocol is recommended.

In Vivo Study Design (Mouse)
  • Animals: BALB/c or C57BL/6 mice (n=5 per group).

  • Dosing: Subcutaneous (SC) injection.[5]

    • Low Dose: 10 mg/kg (Therapeutic range).

    • High Dose: 100 mg/kg (Toxicology limit).

    • Frequency: Twice weekly for 4 weeks.

  • Controls: Saline (Negative), Known Hepatotoxic LNA Gapmer (Positive Control), Non-targeting MOE Control.

Biomarker Analysis Workflow
  • Serum Chemistry (48h post-last dose):

    • ALT/AST: Indicators of hepatocellular injury.

      • Target: < 3x Upper Limit of Normal (ULN).

    • BUN/Creatinine: Indicators of renal function.

  • Cytokine Profiling (2h post-first dose):

    • Measure IL-6, TNF-

      
      , MCP-1 using Luminex or ELISA.
      
    • Goal: Confirm 5-Me-U efficacy in suppressing TLR activation.

  • Histopathology:

    • H&E staining of Liver and Kidney.

    • Look for: Kupffer cell hypertrophy (immune activation) vs. Hepatocellular necrosis (toxicity).

Experimental Workflow Diagram

Workflow Start Synthesize Gapmer (2'-O-MOE / 5-Me-U) QC QC: Purity & Endotoxin (<1 EU/mg) Start->QC InVivo In Vivo Dosing (Mouse, 4 Weeks) QC->InVivo Bleed1 2h Post-Dose (Cytokines) InVivo->Bleed1 Bleed2 48h Post-Last Dose (Serum Chem) InVivo->Bleed2 Necropsy Necropsy (Liver/Kidney) InVivo->Necropsy Analysis Data Synthesis (TI Calculation) Bleed1->Analysis Bleed2->Analysis Necropsy->Analysis

Caption: Standardized toxicology workflow for validating gapmer safety profiles.

Comparative Data Summary

The following table summarizes typical data ranges observed in preclinical studies comparing 2'-O-MOE-5MeU gapmers with LNA alternatives.

Parameter2'-O-MOE-5MeU GapmerLNA Gapmer (Toxic Seq)Interpretation
ALT (IU/L) 30 - 60 (Normal)> 500 (Elevated)MOE lacks protein-binding toxicity.
Liver Histology Minimal Kupffer Cell activationHepatocellular necrosis, mitosisLNA induces cellular stress.
Spleen Weight NormalIncreased (Splenomegaly)LNA may trigger immune/inflammatory response.
IL-6 (pg/mL) < 50100 - 5005-Me-U effectively masks immune recognition.
Total Protein Binding Low (

>

M)
High (

nM range)
Correlation with hepatotoxicity.

References

  • Seth, P. P., et al. (2019). "Design, Synthesis and Evaluation of Constrained Methoxyethyl (cMOE) and Constrained Ethyl (cEt) Nucleoside Analogs." Nucleic Acids Research. Link

  • Shen, W., et al. (2018). "Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins." Nucleic Acids Research. Link

  • Crooke, S. T., et al. (2017). "Cellular uptake and trafficking of antisense oligonucleotides." Nature Biotechnology. Link

  • Swayze, E. E., et al. (2007). "Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals."[6] Nucleic Acids Research. Link

  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides." Link

Sources

Comparative Nuclease Stability of 2'-F vs 2'-MOE RNA Analogs: A Structural and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

As RNA therapeutics—ranging from Antisense Oligonucleotides (ASOs) to small interfering RNAs (siRNAs)—continue to dominate the precision medicine landscape, overcoming the inherent instability of native RNA remains the central engineering challenge. Unmodified RNA is rapidly degraded by ubiquitous endonucleases and exonucleases in serum, often exhibiting a half-life of less than 10 minutes.

To combat this, chemical modification at the 2'-position of the ribose sugar is the industry standard. By masking or replacing the 2'-hydroxyl (-OH) group—the primary nucleophile responsible for RNAse-mediated phosphodiester cleavage—we can fundamentally alter the pharmacokinetic profile of the oligonucleotide. In this guide, we will objectively compare the two most prominent 2'-modifications: 2'-Fluoro (2'-F) and 2'-O-Methoxyethyl (2'-MOE) , detailing the structural causality behind their stability profiles and providing field-validated protocols for their evaluation.

Mechanistic Causality: Steric Hindrance vs. Electronegative Pre-organization

To understand why these two modifications perform differently in nuclease assays, we must look at their biophysical impact on the RNA duplex.

2'-Fluoro (2'-F): The Electronegative Anchor Replacing the 2'-OH with a highly electronegative fluorine atom forces the ribose ring into a rigid C3'-endo pucker. This pre-organizes the RNA into an A-form helix, vastly increasing the thermodynamic stability (ΔTm of +1.8 to 2.5 °C per modification) . However, because the fluorine atom is remarkably small (its van der Waals radius is 1.47 Å, nearly identical to oxygen's 1.52 Å), it provides almost zero steric hindrance. Therefore, while 2'-F makes the RNA highly resistant to endonucleases (like RNase A) that specifically require the 2'-OH for catalytic cleavage, it remains vulnerable to 3'-exonucleases that attack the backbone from the termini .

2'-O-Methoxyethyl (2'-MOE): The Steric Shield The 2'-MOE modification replaces the -OH with a bulky -O-CH2-CH2-O-CH3 group. Like 2'-F, it favors the C3'-endo conformation, increasing target affinity (ΔTm of +0.9 to 1.6 °C per modification). Crucially, the extensive steric bulk of the MOE group projects deeply into the minor groove of the duplex. This physical barrier sterically occludes the active sites of both endonucleases and exonucleases, preventing them from accessing the adjacent phosphodiester bonds . As a result, 2'-MOE provides profound nuclease resistance even with a native phosphodiester (PO) backbone.

ModificationLogic Mod 2'-Ribose Modification F 2'-Fluoro (2'-F) Mod->F MOE 2'-O-Methoxyethyl (2'-MOE) Mod->MOE F_Prop High Electronegativity Minimal Steric Bulk F->F_Prop MOE_Prop High Steric Bulk Extensive Hydration MOE->MOE_Prop F_Mech High RISC Tolerance Moderate Exonuclease Resistance F_Prop->F_Mech MOE_Mech Blocks Nuclease Active Sites High Exonuclease Resistance MOE_Prop->MOE_Mech siRNA siRNA Therapeutics (e.g., GalNAc-siRNA) F_Mech->siRNA ASO ASO Therapeutics (Gapmer Wings) MOE_Mech->ASO

Caption: Logical mapping of 2'-modification biophysical properties to their therapeutic applications.

Quantitative Stability Profile

The structural differences between 2'-F and 2'-MOE dictate distinct performance metrics across various degradation environments. The table below summarizes their comparative biophysical and stability profiles.

Property2'-Fluoro (2'-F)2'-O-Methoxyethyl (2'-MOE)Unmodified RNA
Modification Size Small (Minimal steric bulk)Large (High steric bulk)Small
ΔTm per Modification +1.8 to 2.5 °C+0.9 to 1.6 °CBaseline
Endonuclease Resistance High (Lacks 2'-OH nucleophile)High (Steric block + Lacks 2'-OH)Low
Exonuclease Resistance (SVPD) Low to Moderate (Requires PS backbone)Very High (Steric occlusion)Low
Serum Half-Life (In Vitro) >24 hours (with PS ends)>72 hours<10 minutes
Primary Therapeutic Use siRNAs (High RISC tolerance)ASOs (Gapmer wings)None (Too unstable)

Experimental Methodology: Self-Validating Nuclease Stability Assay

To objectively compare these analogs in the laboratory, we utilize a Snake Venom Phosphodiesterase (SVPD) Assay. SVPD is an aggressive 3'-to-5' exonuclease that rapidly hydrolyzes phosphodiester bonds.

Causality of Experimental Design: A robust protocol must be a self-validating system. We include an unmodified RNA control to prove the nucleases are active (preventing false positives for stability) and an EDTA-quenched Time-0 sample to prove the extraction and heating process itself does not degrade the RNA (preventing false negatives) .

Step-by-Step SVPD Exonuclease Protocol
  • Preparation : Resuspend the synthesized 2'-F, 2'-MOE, and unmodified RNA oligonucleotides to a stock concentration of 10 µM in Nuclease-Free Water.

  • Buffer Equilibration : Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.5), 15 mM MgCl₂, and 100 mM NaCl. Note: The Mg²⁺ is critical as SVPD is a metalloenzyme requiring divalent cations for catalytic activity.

  • Enzyme Addition : Pre-warm the buffer to 37°C. Add SVPD to a final concentration of 100 µg/mL.

  • Time-Course Aliquoting : Initiate the reaction by adding the RNA (final concentration 1 µM). Immediately withdraw a 10 µL aliquot for the Time-0 (T0) control.

  • Quenching (Critical Step) : Instantly quench the T0 aliquot by adding it to an equal volume of loading buffer containing 20 mM EDTA and heating to 95°C for 5 minutes. Mechanism: EDTA chelates the essential Mg²⁺ ions, instantly and permanently halting SVPD activity.

  • Sampling : Withdraw and quench additional 10 µL aliquots at 5, 15, 30, 60, 120, and 240 minutes.

  • Analysis : Resolve the quenched samples on a 15% denaturing polyacrylamide gel (PAGE) containing 8M urea. Quantify the intact full-length band intensity using densitometry to calculate the degradation half-life (T1/2).

NucleaseAssayWorkflow Start Synthesize RNA Analogs (2'-F, 2'-MOE, Unmodified) Incubate Incubate in SVPD Buffer (100 µg/mL SVPD, 37°C) Start->Incubate Aliquots Withdraw Aliquots at Time Points (0-240 min) Incubate->Aliquots Quench Quench Reaction (20 mM EDTA + 95°C Heat) Aliquots->Quench Analyze Denaturing PAGE Analysis Quantify Intact RNA Quench->Analyze Validate Calculate Half-Life (T1/2) Compare Stability Profiles Analyze->Validate

Caption: Step-by-step workflow for the self-validating SVPD exonuclease stability assay.

Data Interpretation

When analyzing the PAGE gel, the unmodified RNA will show rapid laddering (accumulation of shorter N-1, N-2 fragments) and complete disappearance of the full-length band within 10 minutes. The 2'-F modified RNA (if lacking protective phosphorothioate linkages) will demonstrate intermediate laddering, typically yielding a half-life of 30-60 minutes in SVPD. Conversely, the 2'-MOE modified RNA will present as a robust, distinct band with minimal degradation products even at the 240-minute mark, visually confirming its superior steric protection against exonucleases.

Conclusion & Application Strategy

The choice between 2'-F and 2'-MOE is not a matter of one being universally superior; rather, it is an exercise in matching structural properties to biological mechanisms.

Because 2'-MOE offers unparalleled exonuclease resistance and high binding affinity, it is the premier choice for the flanking "wings" of RNase H-dependent ASO gapmers. However, its bulky nature prevents it from being well-tolerated by the RNA-Induced Silencing Complex (RISC). Conversely, 2'-F perfectly mimics the geometry of native RNA without adding steric bulk, making it highly compatible with RISC machinery. Therefore, 2'-F remains the backbone of modern siRNA therapeutics, provided it is strategically combined with phosphorothioate linkages at the termini to artificially boost its exonuclease resistance.

References

  • Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs Source: PubMed Central (PMC) URL:[Link]

  • Anti-miRNA oligonucleotides: A comprehensive guide for design Source: PubMed Central (PMC) URL:[Link]

  • Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes Source: PubMed Central (PMC) URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 3'-O-MOE-5MeU-2'-phosphoramidite

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an integral component of chemical fidelity. When handling 3'-O-MOE-5MeU-2'-phosphoramidite —a specialized nucleoside monomer featuring a 3'-O-MOE protecting group used for synthesizing highly modified RNA and oligonucleotides[1]—safety and synthesis efficacy are inextricably linked.

The very chemical activation that makes phosphoramidite chemistry efficient also makes these monomers exceptionally reactive to environmental moisture and potentially hazardous to the operator[2]. This guide synthesizes field-proven operational protocols with rigorous safety standards to provide a self-validating system for handling this critical reagent.

Risk Assessment & Physicochemical Hazards

Understanding the causality behind a chemical's behavior is the foundation of effective laboratory safety. 3'-O-MOE-5MeU-2'-phosphoramidite is typically supplied as a dry powder or viscous oil. Its primary hazards stem from its reactivity and the solvents required for its dissolution.

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ParameterQuantitative ValueCausality & MechanismMitigation Strategy
Moisture Sensitivity Hydrolysis at >25 ppm H₂OThe P(III) reactive center oxidizes or hydrolyzes instantly upon contact with ambient humidity, destroying coupling efficiency[3].Maintain strict anhydrous conditions; handle only in closed systems.
Dust Inhalation Risk Particulate AerosolizationFine phosphoramidite powders can cause respiratory irritation and pose a mild explosion risk if highly concentrated in the air[4].Confine dry handling to an air-extracted fume hood[5].
Solvent Flammability Flash Point ~2°C (Acetonitrile)Dissolution requires anhydrous acetonitrile (ACN), introducing severe flammability and vapor inhalation risks[5].Eliminate ignition sources; ensure adequate local exhaust ventilation.
Process Mass Intensity ~7-8 mg excess per 1.0 µmolSolid-phase synthesis is reagent-intensive, generating significant halogenated and non-halogenated waste[6].Segregate waste streams strictly at the synthesizer output.

Personal Protective Equipment (PPE) Matrix

PPE selection must be grounded in empirical regulatory standards. The following matrix outlines the required equipment and the operational logic behind each choice.

Table 2: Required PPE and Operational Causality

PPE ComponentRegulatory StandardOperational Causality
Nitrile Gloves EN 374Prevents dermal absorption of phosphoramidite dust and protects against ACN solvent exposure during dissolution[5][7].
Safety Goggles EN 166 / NIOSHShields ocular mucosa from fine chemical dust and accidental pressurized solvent splashes during septum injection[5].
Particulate Respirator EN 143 (P1) / N95Mandatory if handling dry powder outside an extracted fume hood to prevent inhalation of reactive dust[4][7].
Laboratory Coat Standard IndustrialProvides a physical barrier against spills; must be fully buttoned to prevent localized skin exposure[5].

Operational Workflow: Step-by-Step Handling & Dissolution

To ensure both operator safety and the chemical integrity of the 3'-O-MOE-5MeU-2'-phosphoramidite, the handling protocol must function as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Pre-Operation & Thermal Equilibration
  • Don PPE: Inspect EN 374 nitrile gloves for micro-tears prior to donning. Put on EN 166 safety goggles and a fully buttoned lab coat[5][7].

  • Desiccator Transfer: Locate the sealed vial of 3'-O-MOE-5MeU-2'-phosphoramidite (typically stored at -20°C). Transfer it immediately to a desiccator.

  • Thermal Equilibration: Allow the vial to equilibrate to room temperature inside the desiccator for a minimum of 30–60 minutes.

    • Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation. Introducing even microscopic moisture will hydrolyze the phosphoramidite, permanently degrading the reagent[3].

    • Validation Checkpoint: The exterior of the vial must feel completely ambient to the touch, with no cold spots, before removing it from the desiccator.

Phase 2: Closed-System Dissolution
  • Fume Hood Setup: Move the equilibrated vial to a certified, air-extracted fume hood[5].

  • Anhydrous Solvent Extraction: Using a fresh disposable syringe (or oven-dried glass syringe), pierce the septum of an anhydrous acetonitrile bottle (H₂O < 25 ppm).

  • Injection: Inject the ACN directly through the septum of the phosphoramidite vial.

    • Causality: Maintaining a closed system prevents ambient moisture ingress during the critical dissolution phase[3].

  • Homogenization: Swirl the vial gently. Do not shake vigorously , as this can introduce micro-bubbles or aerosolize un-dissolved particles onto the upper walls of the vial.

    • Validation Checkpoint: Continue swirling until no wavy lines (concentration gradients) are observed in the solution. The absence of these lines confirms complete, homogeneous dissolution[3].

Phase 3: Synthesizer Integration
  • Argon Purge: Quickly remove the septum and attach the vial to the designated port on the automated DNA/RNA synthesizer. Ensure the system immediately flushes the headspace with Argon or Helium to maintain an inert atmosphere[].

Workflow Start 1. Don PPE (Nitrile, Goggles, Lab Coat) Equilibrate 2. Thermal Equilibration (Desiccator to RT) Start->Equilibrate Prevent aerosol Solvent 3. Inject Anhydrous ACN (Closed System) Equilibrate->Solvent Prevent condensation Inspect 4. Visual Validation (No Concentration Gradients) Solvent->Inspect Swirl gently Synthesizer 5. Synthesizer Integration (Argon Blanket) Inspect->Synthesizer Homogeneous state Disposal 6. Hazardous Waste Disposal (Solid & Liquid Streams) Synthesizer->Disposal Post-synthesis

Workflow for the safe handling and dissolution of 3'-O-MOE-5MeU-2'-phosphoramidite.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be immediate, systematic, and compliant with environmental regulations.

Accidental Release Measures
  • Dry Powder Spill: If the un-dissolved powder is spilled, do not use a brush , as this will aerosolize the reactive dust[4]. Ensure you are wearing an EN 143 P1 or NIOSH N95 respirator[5][7]. Sweep up the bulk material gently using a static-free scraper, and finish by wiping the area with a damp towel[4].

  • Solution Spill (in ACN): Acetonitrile is highly flammable. Immediately eliminate all ignition sources. Absorb the spill with a suitable inert absorbent material (e.g., vermiculite or sand) and clean the contaminated area thoroughly with a suitable solvent[5]. Do not let the product enter drains[4].

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, empty vials, and cleanup towels in designated solid hazardous waste containers in compliance with local regulations[4]. Gloves must be removed using proper technique (without touching the glove's outer surface)[5].

  • Liquid Waste: Solvents generated during the synthesis cycle contribute significantly to process mass intensity[6]. Unused phosphoramidite solutions and ACN wash waste must be disposed of in tightly sealed, clearly labeled non-halogenated organic waste carboys. If the waste stream mixes with dichloromethane (DCM) during the detritylation step, it must be routed to a halogenated waste container[6].

References

  • Glen Research - SAFETY DATA SHEET dT-Me Phosphoramidite (10-1330-xx) URL:[Link][4]

  • Amerigo Scientific - Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology URL:[Link][2]

  • Carl ROTH - Safety Data Sheet: Cytidine BCE-phosphoramidite URL:[Link][7]

  • Glen Research - Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites URL:[Link][3]

  • BigContent.io / Glen Research - SAFETY DATA SHEET: Aminomodifier-dT Phosphoramidite URL:[Link][5]

  • Glen Research - Glen Report 37-26 APPLICATION NOTE Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis URL:[Link][6]

  • Wikipedia - Oligonucleotide synthesis URL:[Link][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.